2',3',5'-Tri-O-acetyl-2-thiouridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H18N2O8S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(21)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26)/t10-,12?,13+,14-/m1/s1 |
InChI Key |
YKDNCFTUUKOENT-KVYFJXEBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine from Uridine
This technical guide provides a comprehensive overview of the chemical synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine, a modified nucleoside of significant interest in therapeutic and diagnostic research. The synthesis commences from the readily available starting material, uridine (B1682114), and proceeds through a two-step reaction sequence involving the thionation of the uracil (B121893) ring followed by the acetylation of the ribose moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.
Synthetic Strategy
The conversion of uridine to this compound is most effectively achieved in a two-step process:
-
Thionation of Uridine to 2-Thiouridine (B16713): The initial step involves the selective conversion of the C2-carbonyl group of the uracil ring in uridine to a thiocarbonyl group. This is typically accomplished using a thionating agent, with Lawesson's reagent being a common and effective choice. This reaction requires protection of the hydroxyl groups of the ribose sugar to prevent side reactions. A common strategy is to first acetylate the hydroxyl groups, perform the thionation, and then remove the acetyl protecting groups.
-
Acetylation of 2-Thiouridine: The second step is the per-O-acetylation of the 2-thiouridine intermediate. This reaction protects the hydroxyl groups and can also improve the solubility and reactivity of the nucleoside in subsequent applications. Acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) is a standard method for this transformation.
Experimental Protocols
Step 1: Synthesis of 2-Thiouridine from Uridine
This step is a multi-stage process involving protection, thionation, and deprotection.
2.1.1. Protection of Uridine: Synthesis of 2',3',5'-Tri-O-acetyluridine
Protocol:
-
Suspend uridine (1.0 eq) in anhydrous pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (3.5 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2',3',5'-Tri-O-acetyluridine, which can be purified by recrystallization or column chromatography.
2.1.2. Thionation of 2',3',5'-Tri-O-acetyluridine
Protocol:
-
Dissolve 2',3',5'-Tri-O-acetyluridine (1.0 eq) in a dry, inert solvent such as dioxane or toluene.
-
Add Lawesson's reagent (0.5-1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the acetylated 2-thiouridine intermediate.
2.1.3. Deprotection to Yield 2-Thiouridine
Protocol:
-
Dissolve the acetylated 2-thiouridine intermediate in methanolic ammonia (B1221849) (saturated solution of ammonia in methanol).
-
Stir the solution at room temperature for 4-6 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the resulting 2-thiouridine by recrystallization or column chromatography.
Step 2: Synthesis of this compound from 2-Thiouridine
Protocol:
-
Suspend 2-thiouridine (1.0 eq) in anhydrous pyridine.
-
Cool the mixture to 0 °C.
-
Add acetic anhydride (3.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Work-up the reaction as described in section 2.1.1.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis. Note that yields can vary based on reaction scale and purification methods.
Table 1: Reagents and Reaction Conditions for the Synthesis of 2-Thiouridine from Uridine
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | Uridine | Acetic anhydride, Pyridine | Pyridine | 0 to RT | 12-16 | 90-95 |
| Thionation | 2',3',5'-Tri-O-acetyluridine | Lawesson's reagent | Dioxane | 100 | 2-4 | 70-80 |
| Deprotection | Acetylated 2-thiouridine | Methanolic ammonia | Methanol | RT | 4-6 | 85-95 |
Table 2: Reagents and Reaction Conditions for the Synthesis of this compound from 2-Thiouridine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-Thiouridine | Acetic anhydride, Pyridine | Pyridine | 0 to RT | 12-16 | 90-95 |
Visualizations
Reaction Pathway
The following diagram illustrates the chemical transformations from uridine to this compound.
Caption: Chemical synthesis pathway from uridine to the target compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis.
Caption: High-level experimental workflow for the two-step synthesis.
The Biological Activity of Acetylated 2-Thiouridine: A Technical Guide for Researchers
Executive Summary
This technical guide provides a comprehensive overview of the biological activity of 2-thiouridine (B16713) and explores the potential implications of its acetylation. While direct research on the biological functions of acetylated 2-thiouridine is limited, this document synthesizes the extensive knowledge of its parent compound, 2-thiouridine, a modified nucleoside with critical roles in translational fidelity and significant potential as a broad-spectrum antiviral agent. This guide will delve into the known mechanisms of action of 2-thiouridine, its biosynthesis, and its therapeutic applications, while also discussing the chemical basis and potential consequences of its acetylation.
Introduction to 2-Thiouridine
2-Thiouridine (s²U) is a naturally occurring modified pyrimidine (B1678525) nucleoside found in transfer RNA (tRNA) across all three domains of life.[1] It is most commonly located at the wobble position (position 34) of the anticodon loop in tRNAs specific for glutamic acid, glutamine, and lysine.[1][2][3] The presence of the sulfur atom at the C2 position of the uridine (B1682114) base confers unique structural and functional properties to the tRNA molecule.
The primary role of 2-thiouridine in tRNA is to enhance the efficiency and accuracy of protein synthesis.[4] It achieves this by stabilizing the codon-anticodon interaction at the ribosome's A-site, which helps to prevent frameshifting during translation.[4] This stabilization is attributed to the conformational rigidity that the 2-thio modification imparts on the ribose sugar, favoring the 3'-endo conformation characteristic of A-form RNA.[5]
Beyond its fundamental role in translation, 2-thiouridine has garnered significant interest for its therapeutic potential, particularly as a broad-spectrum antiviral agent against positive-strand RNA viruses.[6][7][8][9]
Acetylation of 2-Thiouridine: A Chemical Perspective
Acetylation is a common chemical modification of nucleosides, often employed in synthetic organic chemistry and drug development.[10][11] The process typically involves the reaction of the nucleoside with an acetylating agent, such as acetic anhydride, in the presence of a catalyst. In the context of 2-thiouridine, acetylation would likely occur at the hydroxyl groups of the ribose sugar (2', 3', and 5' positions).
While specific protocols for the acetylation of 2-thiouridine are not extensively detailed in the available literature, general methods for nucleoside acetylation are well-established.[10] It is important to note that the conditions of acetylation could potentially affect the thiocarbonyl group at the C2 position.
The biological implications of acetylating 2-thiouridine are not yet well-defined in published research. However, acetylation of other bioactive molecules is known to alter their physicochemical properties, which can in turn influence their biological activity. Potential effects of acetylation on 2-thiouridine could include:
-
Increased Lipophilicity: The addition of acetyl groups would make the molecule more lipid-soluble, potentially enhancing its ability to cross cell membranes.
-
Altered Bioavailability: Changes in lipophilicity and solubility can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Prodrug Potential: Acetylated nucleosides can act as prodrugs, where the acetyl groups are removed by cellular esterases to release the active parent compound.
-
Modified Target Interaction: The bulky acetyl groups could sterically hinder or alter the interaction of 2-thiouridine with its biological targets, such as viral RNA-dependent RNA polymerase or the ribosomal machinery.
Further research is needed to elucidate the specific biological activities of acetylated 2-thiouridine.
Biological Activity of 2-Thiouridine
Role in Translation
The 2-thio modification at the wobble position of tRNA is crucial for maintaining translational fidelity. It restricts the conformational flexibility of the anticodon loop, thereby ensuring proper codon recognition.[5] This is particularly important for the accurate decoding of codons ending in A or G.[12] The removal of the 2-thio group has been shown to significantly reduce the efficiency of protein synthesis.[2][3]
Antiviral Activity
Recent studies have highlighted the potent and broad-spectrum antiviral activity of 2-thiouridine against a range of positive-sense single-stranded RNA (ssRNA+) viruses.[6][7][8][9] This includes clinically significant pathogens such as:
-
Dengue virus (DENV)
-
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and its variants
-
Zika virus (ZIKV)
-
Yellow fever virus (YFV)
-
Japanese encephalitis virus (JEV)
-
West Nile virus (WNV)
-
Chikungunya virus (CHIKV)
The primary mechanism of its antiviral action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[6][8] By acting as a nucleoside analogue, 2-thiouridine can be incorporated into the nascent viral RNA chain, leading to the termination of RNA synthesis. Animal studies have demonstrated that treatment with 2-thiouridine can significantly reduce viral load and improve survival rates in mice infected with DENV2 or SARS-CoV-2.[7][8]
Quantitative Data on 2-Thiouridine Activity
The following tables summarize key quantitative data related to the biological and physicochemical properties of 2-thiouridine.
Table 1: Thermodynamic Effects of 2-Thiouridine on RNA Duplex Stability
| Duplex | Tm (°C) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| Unmodified RNA Duplex | 19.0 | -2.8 | - | - | [5] |
| RNA Duplex with s²U | 30.7 | -4.8 | - | - | [5] |
| U:A pair | - | -8.18 | -64.3 | - | [13] |
| s²U:A pair | - | -9.05 | -55.0 | - | [13] |
Table 2: Antiviral Activity of 2-Thiouridine
| Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Reference |
| Dengue Virus 2 (DENV2) | VeroE6 | 1.8 | >100 | [7] |
| Dengue Virus 2 (DENV2) | Huh7 | 0.9 | >100 | [7] |
| SARS-CoV-2 | VeroE6 | 3.6 | >100 | [7] |
Biosynthesis of 2-Thiouridine
The biosynthesis of 2-thiouridine is a complex enzymatic process that involves a sulfur relay system.[1] While the specific enzymes can vary between organisms, the general pathway involves the activation of sulfur from cysteine and its transfer to the uridine base in tRNA.
In bacteria like E. coli, the MnmA pathway is responsible for the 2-thiolation of uridine at the wobble position.[1] This pathway involves the cysteine desulfurase IscS, which provides the sulfur, and a series of Tus proteins that act as sulfur carriers to the thiouridylase MnmA.[1]
In the cytosol of eukaryotes, the Ncs6/Urm1 pathway is utilized.[1] This pathway is dependent on Fe-S cluster biosynthesis and involves the cysteine desulfurase Nfs1, the sulfur carriers Urm1 and Tum1, the Urm1 activation enzyme Uba4, and the Ncs6/Ncs2 modification enzyme complex.[1]
Experimental Protocols
Synthesis of 2-Thiouridine
A common method for the chemical synthesis of 2-thiouridine involves the coupling of a silylated 2-thiouracil (B1096) with a protected ribofuranose, followed by deprotection steps.[5]
Protocol Outline:
-
Silylation of 2-thiouracil: 2-thiouracil is reacted with a silylating agent (e.g., hexamethyldisilazane) to protect the nitrogen atoms.
-
Coupling Reaction: The silylated 2-thiouracil is coupled with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate). This is a Vorbrüggen glycosylation reaction.
-
Deprotection: The benzoyl protecting groups on the ribose are removed using a basic solution, such as ammonia (B1221849) in methanol.
-
Purification: The final product, 2-thiouridine, is purified using chromatographic techniques like flash chromatography or HPLC.
UV Thermal Melting (Tm) Analysis
UV thermal melting studies are used to determine the stability of RNA duplexes containing 2-thiouridine.
Protocol Outline:
-
Sample Preparation: Complementary RNA oligonucleotides (one with and one without s²U) are annealed in a buffer solution (e.g., 100 mM NaCl, 25 mM phosphate (B84403) buffer, 0.5 mM EDTA, pH 7.0).
-
Thermal Denaturation: The absorbance of the RNA duplex solution is monitored at a specific wavelength (e.g., 260 nm) as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the duplex has denatured into single strands, is determined from the resulting melting curve.
Signaling Pathways and Workflows
The following diagrams illustrate the biosynthetic pathway of 2-thiouridine and a general workflow for its synthesis and analysis.
Caption: Biosynthesis of 2-thiouridine in E. coli via the MnmA pathway.
Caption: General workflow for the synthesis and analysis of 2-thiouridine.
Conclusion and Future Directions
2-Thiouridine is a modified nucleoside with well-established roles in ensuring the fidelity of protein translation and has emerged as a promising broad-spectrum antiviral agent. Its biological activities are intrinsically linked to the presence of the 2-thio modification.
The biological activity of acetylated 2-thiouridine remains a largely unexplored area. Future research should focus on:
-
Developing efficient and selective synthesis methods for acetylated 2-thiouridine derivatives.
-
Evaluating the antiviral activity of acetylated 2-thiouridine against a panel of RNA viruses. This would determine if acetylation enhances or diminishes its therapeutic potential, possibly through a prodrug effect.
-
Investigating the impact of acetylation on the incorporation of 2-thiouridine into tRNA and its subsequent effect on translation.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies of acetylated 2-thiouridine to understand its ADME profile.
A deeper understanding of the structure-activity relationships of acetylated 2-thiouridine will be crucial for its potential development as a novel therapeutic agent.
References
- 1. Biosynthesis and functions of sulfur modifications in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of modified nucleosides in tRNA: effect of modification of the 2-thiouridine derivative located at the 5'-end of the anticodon of yeast transfer RNA Lys2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of modified nucleosides in tRNA: effect of modification of the 2-thiouridine derivative located at the 5'-end of the anticodon of yeast transfer RNA Lys2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic basis for enhanced translational efficiency by 2-thiouridine at the tRNA anticodon wobble position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sostelemedicina.ucv.ve [sostelemedicina.ucv.ve]
- 8. [2-Thiouridine is a Broad-spectrum Antiviral Ribonucleoside Analogue Against Positive-strand RNA Viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses – Institute for Vaccine Research and Development(IVReD), Institute for Integrated Innovations [ivred.hokudai.ac.jp]
- 10. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The thiolation of uridine 34 in tRNA, which controls protein translation, depends on a [4Fe-4S] cluster in the archaeum Methanococcus maripaludis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 2',3',5'-Tri-O-acetyl-2-thiouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3',5'-Tri-O-acetyl-2-thiouridine is a synthetic nucleoside analog with significant potential in therapeutic applications, primarily as an antiviral and anticancer agent. As a prodrug of 2-thiouridine (B16713) (s²U), its tri-O-acetylated structure is designed to enhance cellular permeability and metabolic stability, allowing for more efficient delivery of the active compound. The parent molecule, 2-thiouridine, has demonstrated broad-spectrum antiviral activity against positive-strand RNA viruses, including Dengue virus and SARS-CoV-2, by inhibiting the viral RNA-dependent RNA polymerase (RdRp). The antitumor properties are hypothesized to be similar to other pyrimidine (B1678525) nucleoside analogs, which disrupt nucleic acid synthesis and induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of the therapeutic potential, mechanism of action, and relevant experimental protocols for this compound.
Introduction
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Chemical modifications to these molecules are a key strategy to improve their pharmacological properties. This compound is a derivative of the naturally occurring modified nucleoside, 2-thiouridine. The acetylation of the hydroxyl groups on the ribose sugar moiety is a common prodrug approach to increase the lipophilicity of the molecule, thereby facilitating its passage across cellular membranes. Once inside the cell, endogenous esterases are expected to cleave the acetyl groups, releasing the active 2-thiouridine. This active form is then phosphorylated to its triphosphate metabolite, which can act as a competitive inhibitor of viral RNA-dependent RNA polymerase or be incorporated into nascent viral RNA, leading to chain termination. In the context of cancer, the triphosphate form can interfere with DNA and RNA synthesis, ultimately triggering apoptosis.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
| Molecular Formula | C₁₅H₁₈N₂O₈S |
| Molecular Weight | 386.38 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and methanol |
| Prodrug Form of | 2-Thiouridine (s²U) |
Potential Therapeutic Applications
Antiviral Activity
The primary therapeutic potential of this compound lies in its role as a prodrug for the broad-spectrum antiviral agent, 2-thiouridine. Studies have shown that 2-thiouridine exhibits potent activity against a range of positive-strand RNA viruses.
Quantitative Data on the Active Compound (2-Thiouridine)
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Dengue Virus (DENV-2) | BHK-21 | 0.8 ± 0.1 | >400 | >500 | [1] |
| SARS-CoV-2 (Wuhan) | VeroE6 | 1.2 ± 0.2 | >400 | >333 | [1] |
| Zika Virus (ZIKV) | Vero | 1.5 ± 0.3 | >100 | >67 | [1] |
| Yellow Fever Virus (YFV) | Vero | 2.1 ± 0.5 | >100 | >48 | [1] |
| Chikungunya Virus (CHIKV) | Vero | 3.5 ± 0.7 | >100 | >29 | [1] |
Anticancer Activity
The potential anticancer applications of this compound are based on the established mechanisms of other nucleoside analogs. These compounds can interfere with the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cancer cells. Purine nucleoside analogs, a related class of compounds, have demonstrated broad antitumor activity against lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis[2]. While specific IC₅₀ values for this compound against various cancer cell lines are not currently available in published literature, it remains a promising area for future research.
Mechanism of Action
The therapeutic effect of this compound is predicated on its intracellular conversion to 2-thiouridine and its subsequent phosphorylation to the active triphosphate form.
Figure 1. Prodrug activation pathway of this compound.
Antiviral Mechanism
The active metabolite, 2-thiouridine triphosphate (s²UTP), acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By mimicking natural uridine (B1682114) triphosphate (UTP), s²UTP can be incorporated into the growing viral RNA chain. The presence of the sulfur atom at the 2-position of the uracil (B121893) base can disrupt the proper formation of the RNA duplex and interfere with the translocation of the polymerase, leading to premature chain termination and inhibition of viral replication.
Figure 2. Antiviral mechanism of action of 2-thiouridine triphosphate.
Anticancer Mechanism
In the context of oncology, the triphosphorylated 2-thiouridine can be mistakenly incorporated into both DNA and RNA by cellular polymerases. This incorporation can lead to DNA damage, stalled replication forks, and the production of non-functional RNA transcripts. These events can trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis) in rapidly proliferating cancer cells.
Experimental Protocols
The following are generalized protocols for the synthesis, purification, and biological evaluation of this compound, based on standard methodologies for nucleoside analogs.
Synthesis and Purification of this compound
Materials:
-
2-Thiouridine
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Dissolve 2-thiouridine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Methodological & Application
Application Notes: Incorporation of 2-Thiouridine Derivatives into Oligonucleotides
Introduction The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development.[1][2] Among these, 2-thiouridine (B16713) (s²U) and its derivatives are of significant interest due to their unique biochemical and structural properties.[3][4] The replacement of the oxygen atom at the C2 position of uridine (B1682114) with sulfur alters the nucleoside's electronic and steric characteristics, leading to profound effects on oligonucleotide structure, stability, and biological function.[3] These modifications are particularly relevant for applications in antisense therapeutics, siRNA, and RNA interference, where enhanced binding affinity and specificity to target RNA are paramount.[1][3][5][6]
Key Advantages of 2-Thiouridine Incorporation
-
Enhanced Thermal Stability : Oligonucleotide duplexes containing A-s²U base pairs exhibit significantly higher thermal stability (T_m) compared to their unmodified A-U counterparts.[3][7] This stabilization is attributed to the 2-thiocarbonyl group, which promotes a C3'-endo sugar pucker conformation, pre-organizing the oligonucleotide backbone for A-form helical structures typical of RNA duplexes.[3][8]
-
Improved Binding Specificity : The 2-thiouridine modification enhances the discrimination between matched (A-s²U) and mismatched (G-s²U) base pairs.[3][5] This increased selectivity is crucial for reducing off-target effects in therapeutic applications.
-
Nuclease Resistance : While not as pronounced as phosphorothioate (B77711) modifications, the inclusion of modified nucleosides can contribute to increased resistance against enzymatic degradation, prolonging the oligonucleotide's half-life in biological systems.[9]
-
Modulation of Biological Function : In nature, 2-thiouridine derivatives are often found at the wobble position (34) of tRNAs, where they are essential for accurate and efficient codon recognition during protein synthesis.[4][8] This natural precedent underscores the powerful role of s²U in modulating RNA-protein interactions and overall biological activity.
Applications in Research and Drug Development
-
Antisense Oligonucleotides (ASOs) : The higher binding affinity of s²U-modified ASOs allows for more potent silencing of target mRNA, potentially at lower therapeutic doses.[1][6]
-
Small Interfering RNAs (siRNAs) : Incorporating s²U can improve the thermodynamic stability and specificity of the siRNA duplex, enhancing its gene-silencing efficiency.[1]
-
RNA Probes and Diagnostics : The increased stability and specificity of s²U-containing oligonucleotides make them excellent candidates for developing highly sensitive and specific diagnostic probes for detecting genetic sequences.[2]
Quantitative Data Summary
The incorporation of 2-thiouridine has a quantifiable impact on the thermodynamic stability of RNA duplexes. The following table summarizes representative data from thermal melting (T_m) studies.
| Duplex Sequence (Modified Position Underlined) | Complementary Strand | T_m (°C) with s²U | T_m (°C) with U (Unmodified) | ΔT_m (°C) | Reference |
| 5'-Gs²U UUC-3' | 3'-CmA_m_A_m_A_m_G_m_-5' | 30.7 | 19.0 | +11.7 | [7] |
| 5'-GGACs²U CCAG-3' | 3'-CCUGAGGUC-5' | Data Not Specified | Data Not Specified | Significant Stabilization | [3] |
Note: T_m values are highly dependent on buffer conditions, oligonucleotide concentration, and sequence context. The data presented are for comparative purposes within the cited experiments.
Experimental Protocols and Workflows
The incorporation of 2-thiouridine into synthetic oligonucleotides is achieved using a phosphoramidite (B1245037) building block compatible with standard automated solid-phase synthesis. The acetyl protecting groups on the 2',3',5'-hydroxyls of the starting material are removed during the synthesis of the phosphoramidite. The final phosphoramidite monomer used in the synthesizer is typically protected with a 5'-O-dimethoxytrityl (DMT) group, a 2'-O-TBDMS (tert-butyldimethylsilyl) group, and a β-cyanoethyl group on the phosphite (B83602).
Workflow for Synthesis and Incorporation of 2-Thiouridine
Caption: Overall workflow from the initial modified nucleoside to the final purified oligonucleotide.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the general cycle for incorporating the 2-thiouridine phosphoramidite using an automated DNA/RNA synthesizer. The use of 2-thiouridine phosphoramidite without protection on the thio-group is feasible and has been reported.[8][10][11]
Materials
-
5'-DMT-2'-O-TBDMS-2-thiouridine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite
-
Standard A, C, G, U RNA phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine or tert-butyl hydroperoxide)[12]
-
Capping solutions (Cap A: Acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile (B52724)
Equipment
-
Automated DNA/RNA oligonucleotide synthesizer
Procedure
-
Preparation : Dissolve the 2-thiouridine phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the reagents on the synthesizer.
-
Synthesis Initiation : Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle for the 2-thiouridine incorporation.
-
Synthesis Cycle (Repeated for each monomer) : a. Deblocking (Detritylation) : The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using the deblocking solution. b. Coupling : The 2-thiouridine phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group. c. Capping : Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion-mutant sequences. d. Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester. Using tert-butyl hydroperoxide can be an effective oxidizer for syntheses involving 2-thiouridine.[12]
-
Final Detritylation : After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
-
Completion : The solid support containing the full-length oligonucleotide is ejected from the column for subsequent cleavage and deprotection.
Protocol 2: Cleavage and Deprotection of 2-Thiouridine Modified Oligonucleotides
This protocol describes the steps to cleave the synthesized oligonucleotide from the solid support and remove the various protecting groups.
Materials
-
Ammonium hydroxide/methylamine (AMA) solution or other deprotection reagents like aqueous ammonia (B1221849) or 40% aqueous methylamine.[13]
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RNA Quenching Buffer
-
Nuclease-free water
Equipment
-
Heating block or oven set to 65°C
-
Speed-vac concentrator
-
Microcentrifuge
Procedure
-
Cleavage and Base/Phosphate Deprotection : a. Transfer the CPG support to a screw-cap vial. b. Add the AMA solution (or alternative) to the vial, ensuring the CPG is fully submerged. c. Heat the sealed vial at 65°C for 10-20 minutes.[14] This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate and exocyclic amine protecting groups. d. Allow the vial to cool. Transfer the supernatant containing the oligonucleotide to a new nuclease-free tube. e. Dry the oligonucleotide solution completely using a speed-vac.
-
Removal of 2'-O-TBDMS Protecting Group : a. Re-dissolve the dried oligonucleotide pellet in anhydrous DMSO. Gentle heating at 65°C for a few minutes may be necessary.[14][15] b. Add triethylamine trihydrofluoride (TEA·3HF) to the solution.[14] c. Mix well and incubate the mixture at 65°C for 2.5 hours.[14][15] d. Cool the reaction mixture.
-
Quenching and Desalting : a. Quench the reaction by adding RNA quenching buffer or by performing a desalting step such as butanol precipitation.[15] b. The sample is now ready for purification.
Protocol 3: Analysis and Quantification of Incorporation
Analysis is critical to confirm the successful incorporation of 2-thiouridine and to assess the purity of the final product.
Materials
-
Purified oligonucleotide sample
-
Appropriate buffers for HPLC and MS analysis
Equipment
-
High-Performance Liquid Chromatography (HPLC) system (ion-exchange or reverse-phase)
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
UV-Vis Spectrophotometer
Procedure
-
Purity Analysis by HPLC : a. Analyze the purified oligonucleotide using anion-exchange or reverse-phase HPLC. b. The chromatogram should show a major peak corresponding to the full-length product. The purity can be estimated by integrating the peak area.
-
Mass Confirmation by Mass Spectrometry : a. Determine the molecular weight of the purified oligonucleotide using ESI-MS or MALDI-MS. b. The observed mass should match the calculated theoretical mass of the 2-thiouridine-containing sequence. The mass difference between a uridine (U) and a 2-thiouridine (s²U) residue is approximately 16.0 Da (Sulfur mass minus Oxygen mass).
-
Quantification by UV Spectrophotometry : a. Measure the absorbance of the final oligonucleotide solution at 260 nm (A₂₆₀). b. Calculate the concentration using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the specific sequence. The extinction coefficient should be calculated based on the sequence composition, taking into account the contribution of the 2-thiouridine residue.
Logical Diagram for Quality Control
Caption: Decision workflow for the quality control analysis of the final oligonucleotide product.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 3. The chemical synthesis of LNA-2-thiouridine and it’s influence on stability and selectivity of oligonucleotide binding to RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur modification in natural RNA and therapeutic oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00038A [pubs.rsc.org]
- 5. Chemical synthesis of LNA-2-thiouridine and its influence on stability and selectivity of oligonucleotide binding to RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis and applications of oligonucleotides containing 2'-modified nucleosides - ePrints Soton [eprints.soton.ac.uk]
- 10. Synthesis of Oligoribonucleotides Containing 2-Thiouridine: Incorporation of 2-Thiouridine Phosphoramidite without Base Protection | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient assessment of modified nucleoside stability under conditions of automated oligonucleotide synthesis: characterization of the oxidation and oxidative desulfurization of 2-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
Application Notes and Protocols: 2',3',5'-Tri-O-acetyl-2-thiouridine in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-O-acetyl-2-thiouridine is a synthetic nucleoside analog that holds significant promise in the field of antiviral drug discovery. As a prodrug, its acetyl groups enhance cell permeability, allowing for efficient delivery into host cells. Once inside, cellular esterases are believed to cleave the acetyl groups, releasing the active compound, 2-thiouridine (B16713) (s2U). This active metabolite has demonstrated broad-spectrum antiviral activity, particularly against positive-strand RNA viruses. These application notes provide a comprehensive overview of its utility, mechanism of action, and detailed protocols for its evaluation.
Mechanism of Action
2-Thiouridine, the active form of this compound, targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1][2][3] Upon intracellular phosphorylation to its triphosphate form (s2UTP), it acts as a competitive inhibitor of natural uridine (B1682114) triphosphate (UTP). Incorporation of s2UTP into the nascent viral RNA chain leads to the termination of RNA synthesis, thereby halting viral replication. This mechanism of action suggests a high barrier to the development of viral resistance and supports its broad-spectrum activity.[4]
References
- 1. [2-Thiouridine is a Broad-spectrum Antiviral Ribonucleoside Analogue Against Positive-strand RNA Viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Thiouridine shows activity against DENV and SARS-CoV-2 ssRNA+ viruses | BioWorld [bioworld.com]
- 4. asiaresearchnews.com [asiaresearchnews.com]
Application Note: HPLC Purification of 2',3',5'-Tri-O-acetyl-2-thiouridine
Introduction
2',3',5'-Tri-O-acetyl-2-thiouridine is a modified nucleoside analog of significant interest in the development of therapeutic oligonucleotides and as a research tool in molecular biology. The acetyl groups enhance its lipophilicity, facilitating cell membrane permeability, while the 2-thio modification can impart unique base-pairing properties and resistance to enzymatic degradation. High purity of this compound is critical for its application in drug development and scientific research to ensure reproducible and reliable results. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such modified nucleosides. This application note details a reverse-phase HPLC method for the efficient purification of this compound.
Experimental Protocol
This protocol outlines a general method for the purification of this compound using a reverse-phase HPLC system. The parameters provided should be considered a starting point and may require optimization based on the specific HPLC system, column, and the purity of the crude sample.
1. Materials and Reagents
-
This compound (crude)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer, 1.0 M, pH 7.0
-
Methanol (for sample dissolution)
-
0.22 µm syringe filters
2. Instrumentation
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
A semi-preparative or preparative reverse-phase C18 column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of methanol.
-
Dilute the dissolved sample with Mobile Phase A (see below) to a final concentration suitable for injection (e.g., 1-10 mg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
4. HPLC Method
The following table summarizes the HPLC parameters for the purification of this compound.
| Parameter | Value |
| Column | Reverse-Phase C18, 10 mm x 250 mm, 5 µm |
| Mobile Phase A | 50 mM Triethylammonium acetate (TEAA), pH 7.0 in Water |
| Mobile Phase B | 50 mM Triethylammonium acetate (TEAA), pH 7.0 in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm and 280 nm |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column capacity) |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
5. Post-Purification Processing
-
Collect the fractions corresponding to the main peak of this compound.
-
Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
-
Analyze the purity of the final product by analytical HPLC.
Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Results and Discussion
The described reverse-phase HPLC method is designed to effectively separate this compound from potential impurities such as starting materials, incompletely acetylated intermediates, and other reaction byproducts. The use of a C18 column provides good retention for the relatively nonpolar acetylated nucleoside. The triethylammonium acetate buffer system is a common choice for oligonucleotide and nucleoside purification as it is volatile and can be easily removed during the lyophilization step.
The gradient elution, starting with a low concentration of acetonitrile and gradually increasing, allows for the separation of compounds with a wide range of polarities. The initial isocratic hold at 5% acetonitrile helps in binding the sample to the column, while the subsequent linear gradient effectively elutes the compounds based on their hydrophobicity. This compound, being more hydrophobic than its non-acetylated or partially acetylated counterparts, is expected to elute at a higher acetonitrile concentration.
UV detection at 260 nm is standard for nucleosides due to the strong absorbance of the pyrimidine (B1678525) ring. Monitoring at a second wavelength, such as 280 nm, can help in distinguishing the target compound from certain impurities.
The detailed protocol provides a robust starting point for the purification of this compound using reverse-phase HPLC. This method is suitable for researchers, scientists, and drug development professionals requiring a high-purity product for their applications. Optimization of the gradient, flow rate, and sample loading may be necessary to achieve the desired purity and yield for specific crude sample characteristics and available instrumentation.
Application Note: Deprotection of Acetyl Groups from 2',3',5'-Tri-O-acetyl-2-thiouridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The removal of acetyl protecting groups from hydroxyl moieties is a fundamental step in nucleoside chemistry, crucial for the synthesis of modified nucleosides used in therapeutics and research. This document provides detailed protocols for the deprotection of 2',3',5'-Tri-O-acetyl-2-thiouridine to yield 2-thiouridine (B16713). Two common and highly efficient methods are presented: deacetylation using methanolic ammonia (B1221849) and Zemplén deacetylation using catalytic sodium methoxide (B1231860). This note includes a comparative data table, detailed experimental procedures, and workflow diagrams to guide researchers in selecting and performing the optimal deprotection strategy.
Chemical Deprotection Scheme
The overall chemical transformation involves the base-catalyzed hydrolysis of the three acetyl ester groups on the ribose sugar of the 2-thiouridine nucleoside.
Caption: General reaction scheme for the deacetylation of this compound.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes the quantitative parameters for the two primary methods of O-deacetylation of acetylated nucleosides. These conditions are generally applicable to this compound.
| Parameter | Method 1: Methanolic Ammonia | Method 2: Zemplén Deacetylation |
| Primary Reagent | Ammonia (NH₃) in Methanol (B129727) (MeOH) | Catalytic Sodium Methoxide (NaOMe) in Methanol (MeOH) |
| Reagent Concentration | Saturated or 2 M solution in MeOH[1] | Catalytic (e.g., 0.1 eq.); often added as a 1 M solution in MeOH[2][3] |
| Temperature | Room Temperature (approx. 20-25°C) | 0°C to Room Temperature[3] |
| Reaction Time | 2 - 16 hours | 30 minutes - 4 hours[2][3] |
| Typical Yield | High (>90% to quantitative)[4] | High (>95% to quantitative)[5] |
| Work-up Procedure | Simple evaporation of solvent and excess ammonia. | Neutralization with H⁺ ion-exchange resin or weak acid, filtration, and evaporation.[3] |
| Key Advantages | Mild conditions, volatile reagents are easily removed. | Very fast reaction, requires only a catalytic amount of base.[5] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium methoxide is corrosive and reacts violently with water. Ammonia is corrosive and has a pungent odor.
Protocol 1: Deprotection using Methanolic Ammonia
This protocol utilizes a solution of ammonia in methanol to gently remove the acetyl groups. The procedure is straightforward, and the work-up is simple.
Materials and Reagents:
-
This compound
-
Methanol (MeOH), anhydrous
-
Ammonia solution in Methanol (e.g., 7 N solution or a freshly prepared saturated solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
TLC developing chamber and solvent system (e.g., Dichloromethane:Methanol 9:1 v/v)
-
UV lamp (254 nm)
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Reagent Addition: Add the methanolic ammonia solution (e.g., 5-10 volumes relative to the substrate) to the flask.
-
Reaction: Seal the flask and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. Spot the reaction mixture against the starting material. The product, 2-thiouridine, will be significantly more polar and have a lower Rf value. Visualize spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, concentrate the solution to dryness using a rotary evaporator. The excess ammonia and methanol will be removed under vacuum.
-
Purification (if necessary): The resulting crude product is often of high purity. If further purification is needed, it can be achieved by silica gel column chromatography.
Protocol 2: Zemplén Deacetylation
This classic method employs a catalytic amount of sodium methoxide for rapid and efficient deacetylation.[3]
Materials and Reagents:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe), 1 M solution in MeOH[3]
-
Ion-exchange resin (H⁺ form, e.g., Dowex® 50WX8 or Amberlite® IR120)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
TLC supplies (as in Protocol 1)
-
pH test paper
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Reagent Addition: Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution.[3]
-
Reaction: Remove the flask from the ice bath and allow it to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1. Zemplén reactions are often complete within 30-60 minutes.
-
Neutralization: Once the reaction is complete, add the H⁺ ion-exchange resin in small portions until the pH of the solution becomes neutral (pH ≈ 7), as checked with pH paper.[3]
-
Filtration: Filter the mixture to remove the resin, and wash the resin with a small amount of methanol.[3]
-
Work-up: Combine the filtrate and washings and concentrate the solution to dryness using a rotary evaporator.[3]
-
Purification (if necessary): The crude product can be purified by silica gel column chromatography if required.
Mandatory Visualization: Experimental Workflow
The following diagram outlines the general laboratory workflow for the deprotection of acetylated nucleosides.
Caption: A step-by-step workflow for the deprotection and purification of 2-thiouridine.
References
Application Notes: 2',3',5'-Tri-O-acetyl-2-thiouridine for RNA Structure Probing
Introduction
2',3',5'-Tri-O-acetyl-2-thiouridine is a protected, cell-permeable derivative of 2-thiouridine (B16713) (s²U), a naturally occurring modified nucleoside found in transfer RNAs (tRNAs)[1][2][3]. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar increase the molecule's lipophilicity, facilitating its passive diffusion across cell membranes. Once inside the cell, endogenous esterases cleave the acetyl groups, releasing 2-thiouridine. This unmodified nucleoside can then be phosphorylated by cellular kinases and incorporated into newly transcribed RNA in place of uridine (B1682114) by RNA polymerases.
The incorporated s²U serves as a powerful biophysical and biochemical probe for RNA structure and interactions. Its utility stems from two key properties:
-
Thermodynamic Modulation: The substitution of oxygen with sulfur at the C2 position of the uracil (B121893) base alters its hydrogen bonding and base-stacking properties. Notably, 2-thiouridine stabilizes U:A Watson-Crick base pairs and destabilizes U:G wobble pairs[1][4]. This predictable modulation of duplex stability can be used to probe and validate RNA secondary structures.
-
Photo-Crosslinking: Like other thiolated nucleosides such as 4-thiouridine (B1664626) (s⁴U), 2-thiouridine can be activated by long-wave UV light (e.g., 365 nm) to form a reactive triplet state. This allows for "zero-length" covalent crosslinking to interacting molecules, including other RNA strands or RNA-binding proteins (RBPs), that are in close proximity[5][6][7][8].
These application notes provide an overview of the quantitative effects of s²U on RNA structure and detailed protocols for its use in metabolic labeling, interaction mapping, and analysis.
Data Presentation
The incorporation of 2-thiouridine into an RNA duplex has a significant and measurable impact on its thermodynamic stability. The following tables summarize quantitative data from thermal denaturation studies, comparing RNA duplexes containing s²U with their unmodified (U) and 4-thiouridine (s⁴U) counterparts.
Table 1: Effect of Thiouridine Isomers on RNA Duplex Melting Temperature (Tm)
| Duplex Sequence Context | Modification | Tm (°C) | ΔTm vs. Unmodified (°C) | Reference |
| GsUUUC paired with GmAmAmAmCm | Unmodified (U) | 19.0 | - | [9] |
| Gs²UUUC paired with GmAmAmAmCm | 2-Thiouridine (s²U) | 30.7 | +11.7 | [2][9] |
| Gs⁴UUUC paired with GmAmAmAmCm | 4-Thiouridine (s⁴U) | 14.5 | -4.5 | [9] |
As shown, the presence of a single s²U modification dramatically stabilizes the RNA duplex, increasing its melting temperature by 11.7°C compared to the native sequence[2][9]. In contrast, the s⁴U isomer has a destabilizing effect.
Table 2: Thermodynamic Parameters of RNA Duplex Formation at 25°C
| Duplex Pair | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Reference |
| U:A | -10.0 | -47.7 | -37.7 | [1] |
| s²U:A | -10.5 | -45.5 | -35.0 | [1] |
| U:U | -7.24 | -9.14 | -1.9 | [1] |
| s²U:U | -8.65 | -14.7 | -6.05 | [1] |
These data indicate that the stabilizing effect of s²U is primarily entropic in origin, likely due to the pre-organization of the single-stranded RNA containing s²U prior to hybridization[1][4]. The presence of s²U makes duplex formation more favorable for both the canonical s²U:A pair and the s²U:U mismatch compared to their unmodified counterparts[1].
Visualizations
Experimental and Logical Workflows
References
- 1. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Labeling of RNA with 2',3',5'-Tri-O-acetyl-2-thiouridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of newly transcribed RNA is a powerful technique to study the dynamics of RNA synthesis, processing, and decay. This method introduces modified nucleosides into nascent RNA transcripts, which can then be specifically isolated and analyzed. While 4-thiouridine (B1664626) (4sU) is a commonly used nucleoside for this purpose, 2',3',5'-Tri-O-acetyl-2-thiouridine (Ac2SU) offers a valuable alternative. The acetylation of 2-thiouridine (B16713) (2sU) enhances its cell permeability, potentially allowing for lower labeling concentrations and reduced cytotoxicity. Once inside the cell, Ac2SU is deacetylated by cellular esterases to 2-thiouridine, which is then converted to 2-thiouridine triphosphate (s2UTP) and incorporated into newly synthesized RNA by RNA polymerases. This application note provides detailed protocols for the metabolic labeling of RNA using Ac2SU, from cell culture to the isolation of labeled RNA, and discusses its applications in research and drug development.
Principle of Ac2SU Metabolic RNA Labeling
The workflow for metabolic labeling of RNA with Ac2SU begins with the introduction of the acetylated nucleoside analog to the cell culture medium. Due to its increased lipophilicity, Ac2SU readily crosses the cell membrane. Intracellular esterases then remove the acetyl groups, releasing 2-thiouridine (2sU). The cellular nucleotide salvage pathway subsequently phosphorylates 2sU to its triphosphate form, s2UTP. During transcription, RNA polymerases incorporate s2UTP into nascent RNA in place of uridine (B1682114) triphosphate (UTP). The incorporated 2-thiouridine contains a thiol group, which serves as a chemical handle for the subsequent biotinylation and affinity purification of the newly synthesized RNA.
Figure 1: Intracellular processing of this compound (Ac2SU).
Applications in Research and Drug Development
Metabolic labeling with Ac2SU enables the study of various aspects of RNA biology with high temporal resolution:
-
RNA Synthesis and Turnover Rates: By pulse-labeling cells with Ac2SU, researchers can isolate and quantify newly synthesized RNA to determine transcription rates. Pulse-chase experiments can be used to measure RNA decay rates.
-
Analysis of Co-transcriptional Processes: The isolation of nascent RNA allows for the study of co-transcriptional processes such as splicing and polyadenylation.
-
Drug Discovery and Development: This technique can be employed to assess the effect of drug candidates on transcription and RNA stability on a genome-wide scale.
-
PAR-CLIP and other Crosslinking Methods: 2-thiouridine can be used in photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP) to identify RNA-binding protein interaction sites.
Experimental Protocols
The following protocols are adapted from established methods for 4sU labeling and should be optimized for the specific cell type and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells with Ac2SU
Materials:
-
This compound (Ac2SU)
-
Cell culture medium
-
Cultured cells of interest
-
TRIzol reagent or other lysis buffer for RNA extraction
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Ac2SU Labeling Medium:
-
Prepare a stock solution of Ac2SU in DMSO.
-
On the day of the experiment, dilute the Ac2SU stock solution into pre-warmed cell culture medium to the desired final concentration. It is crucial to determine the optimal concentration empirically, starting with a range of 10 µM to 200 µM.
-
-
Labeling:
-
Aspirate the existing medium from the cells and replace it with the Ac2SU-containing medium.
-
Incubate the cells for the desired labeling period. For short pulse-labeling to measure RNA synthesis, 5-30 minutes is typical. For measuring RNA decay, a longer labeling period (e.g., 1-4 hours) followed by a chase with medium containing a high concentration of uridine is recommended.
-
-
Cell Lysis:
-
At the end of the labeling period, aspirate the labeling medium.
-
Immediately add TRIzol reagent to the cells to lyse them and stabilize the RNA.
-
Proceed with RNA isolation according to the TRIzol manufacturer's protocol or store the lysate at -80°C.
-
Table 1: Recommended Starting Concentrations and Incubation Times for Ac2SU Labeling
| Parameter | Recommended Range | Notes |
| Ac2SU Concentration | 10 - 200 µM | Optimal concentration is cell-type dependent and should be determined by a dose-response experiment to balance labeling efficiency and cytotoxicity. |
| Labeling Time (Synthesis) | 5 - 30 minutes | Shorter times provide a more accurate snapshot of nascent transcription. |
| Labeling Time (Decay) | 1 - 4 hours | Longer labeling ensures sufficient incorporation for subsequent chase experiments. |
Protocol 2: Isolation of Total RNA
Materials:
-
Cell lysate in TRIzol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
Procedure:
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol lysate. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
Protocol 3: Biotinylation of 2sU-labeled RNA
Important Note: The thiol group at the 2-position of uridine may have different reactivity compared to the 4-position. While Biotin-HPDP is commonly used for 4sU, its efficiency for 2sU may be lower. Iodoacetyl-biotin is a more reactive, though non-reversible, alternative that should be considered for efficient biotinylation of 2sU-labeled RNA.[1]
Materials:
-
2sU-labeled total RNA
-
Iodoacetyl-biotin or Biotin-HPDP (1 mg/mL in DMF)
-
10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
RNase-free water
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol
-
75% Ethanol
Procedure:
-
Biotinylation Reaction:
-
In a 1.5 mL tube, combine 50-100 µg of total RNA, 1/10th volume of 10x Biotinylation Buffer, and bring the volume up with RNase-free water.
-
Add 2 µL of 1 mg/mL Iodoacetyl-biotin or Biotin-HPDP per 1 µg of RNA.
-
Incubate for 1.5 hours at room temperature with gentle rotation, protected from light.
-
-
Removal of Unbound Biotin:
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the reaction mixture.
-
Vortex and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
-
RNA Precipitation: Precipitate the biotinylated RNA with isopropanol and wash with 75% ethanol as described in Protocol 2.
Protocol 4: Purification of Biotinylated RNA
Materials:
-
Biotinylated RNA
-
Streptavidin-coated magnetic beads
-
Washing buffers (low and high salt)
-
Elution buffer (containing a reducing agent like DTT if using a reversible biotinylation reagent)
Procedure:
-
Bead Preparation: Wash the streptavidin-coated magnetic beads according to the manufacturer's protocol.
-
Binding: Incubate the biotinylated RNA with the prepared beads for 30 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the streptavidin.
-
Washing: Place the tube on a magnetic stand and discard the supernatant. Wash the beads multiple times with low and high salt buffers to remove non-biotinylated RNA.
-
Elution:
-
If a reversible biotinylation reagent like Biotin-HPDP was used, elute the RNA by incubating the beads in a buffer containing a reducing agent (e.g., 100 mM DTT) to cleave the disulfide bond.
-
If a non-reversible reagent like Iodoacetyl-biotin was used, elution can be performed using methods that disrupt the biotin-streptavidin interaction, although this is generally less efficient.
-
Experimental Workflow Diagram
Figure 2: General experimental workflow for metabolic RNA labeling with Ac2SU.
Quantitative Data Summary
The following table summarizes key quantitative parameters that need to be considered and optimized for successful metabolic labeling experiments with Ac2SU.
Table 2: Key Quantitative Parameters and Considerations
| Parameter | Typical Value/Range (for 4sU) | Considerations for Ac2SU |
| Labeling Concentration | 50 - 500 µM[1] | Likely lower due to increased cell permeability; start with 10-200 µM and perform a dose-response curve. |
| Labeling Time | 5 min - 24 hours | Dependent on the experimental question (synthesis vs. decay). Shorter times are better for capturing nascent transcripts. |
| Total RNA Input | 50 - 100 µg | Sufficient input is crucial for successful purification of labeled RNA. |
| Biotinylation Reagent | Biotin-HPDP, Iodoacetyl-biotin[1] | Iodoacetyl-biotin is recommended for 2sU due to potentially higher reactivity. |
| Yield of Labeled RNA | 1-5% of total RNA (for 1-2h labeling) | Yield will depend on labeling time, concentration, and the transcriptional activity of the cells. |
Conclusion
Metabolic labeling of RNA with this compound provides a powerful tool for investigating RNA dynamics. The enhanced cell permeability of this compound may offer advantages over the more commonly used 4-thiouridine. The protocols provided here serve as a comprehensive guide for researchers. However, it is essential to empirically optimize key parameters, particularly the labeling concentration and the choice of biotinylation reagent, to achieve robust and reliable results for your specific experimental system.
References
Probing RNA-Protein Interactions with 2',3',5'-Tri-O-acetyl-2-thiouridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between RNA and proteins is fundamental to a vast array of cellular processes, from gene expression and regulation to the assembly of viral particles. Understanding these interactions at a molecular level is paramount for deciphering biological mechanisms and for the development of novel therapeutics. 2-thiouridine (B16713) (s²U), a naturally occurring modified nucleoside, offers a powerful tool for these investigations. When incorporated into RNA, the thiol group at the 2-position of the uracil (B121893) base can be photoactivated by UV light, leading to the formation of a covalent crosslink with interacting amino acid residues in close proximity. This "zero-length" crosslinking provides a high-resolution snapshot of RNA-protein binding sites.
2',3',5'-Tri-O-acetyl-2-thiouridine is a cell-permeable prodrug of 2-thiouridine. The acetyl groups protect the hydroxyl moieties of the ribose sugar, enhancing its lipophilicity and facilitating its passage across the cell membrane. Once inside the cell, endogenous esterases cleave the acetyl groups, releasing 2-thiouridine, which is subsequently phosphorylated to 2-thiouridine triphosphate (s²UTP) and incorporated into nascent RNA transcripts by RNA polymerases. This metabolic labeling strategy enables the in vivo study of RNA-protein interactions in a cellular context.
These application notes provide a comprehensive guide to utilizing this compound for probing RNA-protein interactions, including detailed protocols for metabolic labeling, photo-crosslinking, and downstream analysis, as well as a summary of relevant quantitative data.
Application Notes
Principle of the Method
The use of this compound to probe RNA-protein interactions is based on the principles of photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP). The workflow involves the following key steps:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and converted to 2-thiouridine. This is then enzymatically converted to s²UTP and incorporated into newly synthesized RNA.
-
UV Crosslinking: The cells are irradiated with long-wave UV light (typically around 365 nm). The 2-thiouridine bases absorb this light, become excited, and form covalent bonds with amino acid residues of interacting proteins that are within a few angstroms. This creates stable RNA-protein adducts.
-
Immunoprecipitation: The protein of interest, along with its crosslinked RNA fragments, is selectively immunoprecipitated using a specific antibody.
-
RNA Fragment Analysis: The crosslinked RNA fragments are isolated and can be identified and quantified using techniques such as high-throughput sequencing (CLIP-seq) or mass spectrometry.
Advantages of Using 2-Thiouridine for Crosslinking
-
In Vivo Application: The acetylated form allows for efficient labeling of RNA within living cells, enabling the study of interactions in their native environment.
-
High Crosslinking Efficiency: Thiolated nucleosides like 2-thiouridine generally exhibit higher crosslinking efficiency compared to unmodified uridine (B1682114) when irradiated with longer wavelength UV light, which is less damaging to cells.
-
Specificity: Crosslinking occurs only at the site of the incorporated 2-thiouridine and upon UV irradiation, providing spatial and temporal control.
-
Identification of Binding Sites: The analysis of the crosslinked RNA fragments allows for the precise mapping of protein binding sites on the RNA. In the context of CLIP-seq, the crosslinking event can induce specific mutations (e.g., T-to-C transitions) during reverse transcription, which helps to pinpoint the exact binding nucleotide.
Considerations for Experimental Design
-
Concentration and Incubation Time: The optimal concentration of this compound and the incubation time will vary depending on the cell type and experimental goals. It is recommended to perform a titration to determine the optimal conditions that maximize labeling without inducing significant cellular toxicity.
-
UV Irradiation: The dose of UV irradiation is a critical parameter. Insufficient irradiation will result in low crosslinking efficiency, while excessive exposure can lead to RNA damage and non-specific crosslinking. A dose-response experiment is recommended to optimize this step.
-
Antibody Specificity: The success of the immunoprecipitation step relies heavily on the specificity and efficiency of the antibody against the protein of interest. Thorough validation of the antibody is essential.
-
Controls: Appropriate controls are crucial for data interpretation. These should include a no-UV control to assess non-specific binding and an isotype control for the immunoprecipitation.
Data Presentation
Thermodynamic Stability of RNA Duplexes
The incorporation of 2-thiouridine can influence the stability of RNA structures. The following table summarizes the melting temperatures (Tm) of RNA duplexes containing unmodified uridine (U), 2-thiouridine (s²U), and 4-thiouridine (B1664626) (s⁴U), demonstrating the stabilizing effect of the 2-thio modification.[1]
| Duplex Composition | Melting Temperature (Tm) in °C |
| Unmodified Control (containing U) | 19.0 |
| 2-Thiouridine containing (s²U) | 30.7 |
| 4-Thiouridine containing (s⁴U) | 14.5 |
Data adapted from Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Nucleic acids research, 25(6), 1272–1280.
This increased stability conferred by 2-thiouridine can be a factor in its biological roles and may also influence protein recognition of the modified RNA.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the in vivo incorporation of 2-thiouridine into the RNA of cultured mammalian cells using this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 100 mM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in a culture dish to achieve approximately 80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the required volume of complete culture medium. Just before use, add the this compound stock solution to the medium to the desired final concentration (typically 100-500 µM). Vortex briefly to mix.
-
Metabolic Labeling: Aspirate the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period (typically 4-16 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically.
-
Washing: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated nucleoside.
-
Proceed to Crosslinking: The cells are now ready for the UV crosslinking procedure.
Protocol 2: UV Crosslinking of Labeled Cells
This protocol describes the in vivo photo-crosslinking of 2-thiouridine-labeled RNA to interacting proteins.
Materials:
-
Metabolically labeled cells from Protocol 1
-
Ice-cold PBS
-
UV crosslinker instrument (e.g., Stratalinker) equipped with 365 nm bulbs
Procedure:
-
Preparation: Place the culture dish containing the washed, labeled cells on ice.
-
UV Irradiation: Remove the lid of the culture dish and place it in the UV crosslinker. Irradiate the cells with 365 nm UV light at a predetermined optimal dose (e.g., 0.1-0.5 J/cm²). The optimal dose should be determined experimentally.
-
Cell Harvesting: After irradiation, immediately harvest the cells by scraping in ice-cold PBS.
-
Pelleting: Transfer the cell suspension to a pre-chilled microcentrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Storage: The cell pellet can be used immediately for downstream applications or flash-frozen in liquid nitrogen and stored at -80°C.
Protocol 3: Immunoprecipitation and Analysis of Crosslinked RNA-Protein Complexes (CLIP-seq)
This protocol provides a general workflow for the immunoprecipitation of a target protein and the subsequent analysis of the crosslinked RNA via high-throughput sequencing.
Materials:
-
Crosslinked cell pellet from Protocol 2
-
Lysis buffer (e.g., RIPA buffer with protease and RNase inhibitors)
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
RNase T1
-
3' RNA adapter
-
T4 RNA ligase
-
5' RNA adapter
-
Reverse transcriptase
-
PCR amplification reagents
-
SDS-PAGE and Western blotting reagents
-
Proteinase K
Procedure:
-
Cell Lysis: Resuspend the crosslinked cell pellet in lysis buffer and incubate on ice to lyse the cells.
-
RNA Fragmentation: Partially digest the RNA with a low concentration of RNase T1 to generate RNA fragments of a suitable size for sequencing.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with the specific antibody to form antibody-protein-RNA complexes.
-
Capture the complexes with protein A/G magnetic beads.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins and RNA.
-
3' Adapter Ligation: Ligate an RNA adapter to the 3' end of the crosslinked RNA fragments.
-
SDS-PAGE and Transfer: Elute the RNA-protein complexes from the beads and separate them by SDS-PAGE. Transfer the separated complexes to a nitrocellulose membrane.
-
RNA Isolation: Excise the membrane region corresponding to the size of the protein-RNA complex. Treat with Proteinase K to digest the protein, releasing the RNA fragments.
-
Reverse Transcription and 5' Adapter Ligation: Perform reverse transcription of the isolated RNA fragments. Ligate a second adapter to the 5' end of the cDNA.
-
PCR Amplification: Amplify the cDNA library by PCR.
-
High-Throughput Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis: Analyze the sequencing data to identify the RNA binding sites of the protein of interest. Look for characteristic T-to-C mutations at the crosslinking sites.
Mandatory Visualizations
Caption: Experimental workflow for probing RNA-protein interactions.
Caption: Cellular processing of the 2-thiouridine prodrug.
References
Application Notes and Protocols for Cross-linking Studies Using 2',3',5'-Tri-O-acetyl-2-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
These application notes provide a detailed protocol for the use of 2',3',5'-Tri-O-acetyl-2-thiouridine as a photoactivatable precursor for in vivo RNA-protein cross-linking studies. This compound is a cell-permeable prodrug that, once inside the cell, is believed to be deacetylated by cellular esterases to yield 2-thiouridine (B16713). This modified nucleoside is then phosphorylated and incorporated into newly transcribed RNA molecules in place of uridine (B1682114).
The presence of the thione group in 2-thiouridine allows for specific and efficient cross-linking of RNA to interacting proteins upon exposure to long-wavelength ultraviolet (UV) light (~365 nm). This covalent linkage allows for the stringent purification of RNA-protein complexes, enabling the identification of direct RNA-protein interactions within a cellular context. This method is a powerful tool for mapping RNA-protein interaction networks, validating drug targets, and elucidating the mechanisms of gene regulation. The uridine analog 4-thiouridine (B1664626) is much more photoreactive than uridine, making it highly effective for cross-linking applications[1].
Applications
-
Identification of direct RNA-protein interactions in vivo: Mapping the landscape of RNA-binding proteins (RBPs) for specific transcripts.
-
Validation of drug-target engagement: Assessing whether a small molecule disrupts or enhances a specific RNA-protein interaction.
-
Elucidation of regulatory networks: Understanding how RBPs control gene expression through their interactions with RNA.
-
Structural analysis of ribonucleoprotein (RNP) complexes: Providing proximity information for structural modeling.
Data Presentation
The efficiency of photo-cross-linking can be quantified to assess the extent of RNA-protein interactions. The following table summarizes quantitative data from a study using the related compound 4-thiouridine, which provides an expected range for cross-linking efficiency.
| Parameter | Value | Cell Type | Reference |
| Fraction of 3H-uridine labeled RNA cross-linked to protein (with 4-thiouridine) | 50% | Monkey kidney cells (CV-1) | [2] |
| Fraction of 3H-uridine labeled RNA cross-linked to protein (control without 4-thiouridine) | <10% | Monkey kidney cells (CV-1) | [2] |
Experimental Protocols
This protocol is adapted from established methods for metabolic labeling and photo-cross-linking using 4-thiouridine[2][3]. It is presumed that this compound is deacetylated in situ.
Materials and Reagents
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol reagent or other RNA extraction lysis buffer
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
UV cross-linker with 365 nm bulbs
-
Proteinase K
-
DNase I
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Protocol for Metabolic Labeling and Photo-Cross-linking
Step 1: Metabolic Labeling of RNA
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Prepare a stock solution of this compound in DMSO. The final concentration in the cell culture medium will need to be optimized, but a starting point of 100 µM can be used.
-
Add the this compound stock solution to the cell culture medium to achieve the desired final concentration. Gently swirl the flask or plate to ensure even distribution.
-
Incubate the cells for a period ranging from 4 to 24 hours. The optimal incubation time will depend on the turnover rate of the RNA of interest and the experimental goals. A 4-hour incubation has been shown to be effective for 4-thiouridine[2].
-
Crucially, from this point forward, protect the cells from light to prevent premature cross-linking. Work in a darkened room or use red light.
Step 2: In Vivo Photo-Cross-linking
-
After the incubation period, aspirate the medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add a minimal volume of ice-cold PBS to just cover the cell monolayer.
-
Place the cell culture plate on a cold block or on ice and immediately irradiate with 365 nm UV light in a UV cross-linker. A dose of 45 kJ/m² has been used for 4-thiouridine cross-linking[2]. The optimal energy dose should be determined empirically.
-
After irradiation, immediately proceed to cell lysis and RNA extraction.
Step 3: Cell Lysis and RNA Extraction
-
Aspirate the PBS and add TRIzol reagent directly to the plate.
-
Lyse the cells by pipetting the TRIzol solution up and down several times.
-
Transfer the lysate to a microcentrifuge tube.
-
Proceed with RNA extraction according to the TRIzol manufacturer's protocol, which typically involves chloroform extraction and isopropanol precipitation. The cross-linked RNA-protein complexes will be in the aqueous phase after the initial phase separation.
Step 4: Analysis of Cross-linked Complexes
The purified RNA-protein complexes can be analyzed by various methods to identify the cross-linked proteins.
-
Western Blotting: To confirm the cross-linking of a specific protein of interest, the sample can be treated with RNase to digest the RNA, followed by SDS-PAGE and Western blotting with an antibody against the protein of interest. A shift in the molecular weight of the protein will indicate a covalent linkage to a fragment of RNA.
-
Mass Spectrometry: For unbiased, proteome-wide identification of cross-linked proteins, the sample can be digested with nucleases and proteases, followed by enrichment of the cross-linked peptides and analysis by mass spectrometry. This allows for the identification of the protein and the specific peptide cross-linked to the RNA.
Visualizations
Experimental Workflow
Caption: Workflow for RNA-protein cross-linking using this compound.
Proposed Mechanism of Photo-Cross-linking
Caption: Proposed mechanism of 2-thiouridine mediated photo-cross-linking.
References
- 1. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 2',3',5'-Tri-O-acetyl-2-thiouridine synthesis
Welcome to the technical support center for the synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that can lead to low yields during this critical chemical transformation. Below you will find a comprehensive troubleshooting guide and a list of frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Low Yields: A Step-by-Step Guide
Low yields in the acetylation of 2-thiouridine (B16713) can arise from several factors, ranging from incomplete reactions to degradation of the starting material or product. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for this compound Synthesis
Caption: A logical workflow for diagnosing and resolving low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions and problems you may encounter during the synthesis.
Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material (2-thiouridine). What should I do?
A1: Incomplete acetylation is a common issue. Here are several strategies to drive the reaction to completion:
-
Increase Reaction Time: Acetylation of all three hydroxyl groups may require a longer reaction time than anticipated. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material spot is no longer visible.
-
Increase Equivalents of Acetic Anhydride: Ensure a sufficient excess of the acetylating agent is used. A common protocol uses 1.5 to 2.0 equivalents of acetic anhydride per hydroxyl group.
-
Optimize Temperature: While excessive heat should be avoided to prevent degradation, a moderate increase in temperature (e.g., from room temperature to 40-50°C) can enhance the reaction rate.
-
Catalyst Addition: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the acetylation reaction.
Q2: I'm observing unexpected byproducts in my reaction mixture. What could they be, and how can I avoid them?
A2: The 2-thio group in thiouridine is susceptible to oxidation, which can lead to the formation of byproducts.
-
Potential Byproducts: The primary degradation products are often 2',3',5'-Tri-O-acetyluridine (where the sulfur is replaced by an oxygen) and 4-pyrimidinone riboside derivatives resulting from desulfurization.
-
Prevention Strategies:
-
Use Anhydrous Conditions: Water can contribute to side reactions. Ensure all glassware is thoroughly dried and use anhydrous pyridine and acetic anhydride.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) will minimize contact with atmospheric oxygen and moisture, reducing the risk of oxidative degradation.
-
Control Temperature: Avoid high reaction temperatures, as this can promote the degradation of the sensitive thiouracil ring.
-
Q3: My crude product looks fine, but I'm losing a lot of material during purification. What are the best practices for purifying this compound?
A3: Purification can be challenging due to the polarity of the product and potential impurities.
-
Complete Removal of Pyridine: Pyridine must be thoroughly removed before column chromatography as it can interfere with the separation. This is typically achieved by co-evaporation with a high-boiling point solvent like toluene (B28343).
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common purification method.
-
Solvent System: A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective. Common solvent systems include ethyl acetate (B1210297)/hexane (B92381) or dichloromethane (B109758)/methanol (B129727). The optimal ratio will depend on the specific impurities present.
-
TLC Analysis: Carefully analyze the crude mixture by TLC to determine the appropriate solvent system for separation before running the column.
-
-
Alternative Purification: If chromatographic purification proves difficult, recrystallization from a suitable solvent system can be an effective alternative for obtaining a pure product.
Data Presentation: Comparing Low vs. Expected Yield Scenarios
The following table summarizes potential quantitative outcomes and provides a framework for evaluating your results.
| Parameter | Low Yield Scenario | Expected Yield Scenario | Potential Causes for Low Yield |
| Yield (%) | < 60% | > 85% | Incomplete reaction, degradation, purification losses. |
| Purity (by NMR) | Presence of starting material or byproduct signals | Clean spectrum of the desired product | See Q1 and Q2. |
| Reaction Time | Extended time with no further conversion | Reaction complete within 4-12 hours | Insufficient reagents or catalyst, low temperature. |
| Appearance | Dark-colored reaction mixture or final product | Pale yellow to white solid | Degradation of the thiouracil moiety. |
Experimental Protocols
Key Experimental Protocol: Acetylation of 2-Thiouridine
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-Thiouridine
-
Anhydrous Pyridine
-
Acetic Anhydride
-
4-(Dimethylamino)pyridine (DMAP, optional catalyst)
-
Anhydrous solvents for workup and chromatography (e.g., dichloromethane, ethyl acetate, hexane, toluene, methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dry 2-thiouridine under high vacuum for several hours to remove any residual water.
-
Dissolve 2-thiouridine (1 equivalent) in anhydrous pyridine under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (4.5 - 6 equivalents) to the stirred solution.
-
(Optional) Add a catalytic amount of DMAP (0.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol at 0°C.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane).
Diagram: Experimental Workflow for this compound Synthesis
Caption: A streamlined workflow for the synthesis of this compound.
Technical Support Center: Optimizing Coupling Efficiency of 2',3',5'-Tri-O-acetyl-2-thiouridine Phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize 2',3',5'-Tri-O-acetyl-2-thiouridine phosphoramidite (B1245037) in their oligonucleotide synthesis experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to help overcome common challenges and optimize coupling efficiency.
Troubleshooting Guide
Low coupling efficiency is a frequent issue encountered during the incorporation of modified phosphoramidites. The following table outlines potential causes for suboptimal coupling of this compound phosphoramidite and provides systematic solutions to address these problems.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (<95%) | Inadequate Activator: Standard activators like 1H-Tetrazole may not be sufficiently reactive for this modified phosphoramidite. | Switch to a more potent activator such as 5-Benzylthio-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI). BTT has been shown to achieve high coupling efficiencies with other modified RNA monomers.[1] |
| Suboptimal Activator Concentration: Incorrect activator concentration can lead to incomplete activation or side reactions. | Use the activator at its recommended optimal concentration. For BTT, a concentration of 0.25 M has been reported to be effective.[1] For DCI, a concentration of 0.25 M is also commonly used. | |
| Insufficient Coupling Time: Modified phosphoramidites, due to their steric bulk, may require longer reaction times to couple efficiently. | Increase the coupling time. For some modified RNA phosphoramidites, a coupling time of 15 minutes has been shown to yield high efficiency.[1] It is advisable to perform a time course experiment to determine the optimal coupling time for your specific system. | |
| Phosphoramidite Degradation: this compound phosphoramidite is sensitive to moisture and oxidation. | Ensure the phosphoramidite is stored under anhydrous conditions and is not past its expiration date. Use fresh, high-quality anhydrous acetonitrile (B52724) for dissolution. | |
| Inconsistent Coupling Efficiency | Reagent Quality: Impurities or moisture in reagents, especially the activator and acetonitrile, can lead to variable results. | Use high-purity, anhydrous reagents from a reliable supplier. Ensure all reagent bottles are properly sealed and stored. |
| Synthesizer Fluidics Issues: Inconsistent delivery of reagents to the synthesis column can affect reaction efficiency. | Perform regular maintenance on your oligonucleotide synthesizer to ensure all lines are clean and there are no leaks or blockages. | |
| Presence of n-1 Deletion Mutants | Incomplete Coupling: A primary cause of n-1 sequences is the failure of a phosphoramidite to couple to the growing oligonucleotide chain. | Address all potential causes of low coupling efficiency as outlined above (activator, concentration, time, and reagent quality). |
| Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups will lead to the synthesis of n-1 products in subsequent cycles. | Ensure the capping reagents (Cap A and Cap B) are fresh and effective. For sterically hindered unreacted hydroxyls, a longer capping time may be necessary. |
Quantitative Data Summary
| Activator | Typical Concentration (M) | Relative Reactivity | Reported Coupling Efficiency (Modified RNA Monomer)[1] |
| 1H-Tetrazole | 0.45 - 0.50 | Standard | >90% (with extended coupling time) |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.50 | Higher than Tetrazole | Not specified |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 - 0.30 | High | 96% (with 15 min coupling time) |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.0 | High | Not specified |
Experimental Protocols
Protocol 1: Solid-Phase Oligonucleotide Synthesis Incorporating this compound
This protocol outlines the key steps for incorporating this compound phosphoramidite into a growing oligonucleotide chain using an automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite
-
High-quality anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M BTT in acetonitrile)
-
Standard DNA/RNA synthesis reagents (Deblocking, Capping, Oxidation solutions)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
Procedure:
-
Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M to 0.15 M).
-
Synthesizer Setup: Install the phosphoramidite and activator solutions on the synthesizer. Ensure all other required reagents are fresh and sufficient for the synthesis.
-
Synthesis Cycle Programming: Program the synthesis sequence. For the coupling step of this compound, modify the standard protocol as follows:
-
Activator: Select the high-potency activator (e.g., BTT).
-
Coupling Time: Set a longer coupling time, starting with 10-15 minutes. This may require optimization.
-
-
Initiate Synthesis: Start the automated synthesis protocol.
-
Post-Synthesis Cleavage and Deprotection: Following the completion of the synthesis, cleave the oligonucleotide from the solid support and perform deprotection of the nucleobases and phosphate (B84403) groups according to standard protocols for RNA, taking into account the specific requirements of any other modified bases in the sequence.
Signaling Pathways and Experimental Workflows
To aid in understanding the experimental process and the chemical reactions involved, the following diagrams are provided.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: Troubleshooting workflow for low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of this compound phosphoramidite often lower than standard phosphoramidites?
A1: Modified phosphoramidites, such as this 2-thiouridine (B16713) derivative, can exhibit lower coupling efficiencies due to increased steric hindrance from the modifying groups (in this case, the acetyl groups and the sulfur atom). This can slow down the kinetics of the coupling reaction, requiring optimized conditions to achieve high yields.
Q2: Can I use standard 1H-Tetrazole as an activator for this phosphoramidite?
A2: While 1H-Tetrazole may work to some extent, it is generally not recommended for sterically hindered phosphoramidites. More potent activators like 5-Benzylthio-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI) are known to significantly improve coupling efficiencies for modified monomers.[1]
Q3: What is the recommended deprotection procedure for an oligonucleotide containing 2-thiouridine?
A3: A standard RNA deprotection protocol is typically sufficient. This usually involves treatment with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) to remove the base and phosphate protecting groups, followed by a fluoride-based reagent (e.g., triethylamine (B128534) trihydrofluoride) to remove the 2'-O-protecting groups if applicable. Always refer to the specific guidelines for any other modifications present in your oligonucleotide.
Q4: How can I monitor the coupling efficiency of each step during the synthesis?
A4: Most automated oligonucleotide synthesizers are equipped with a trityl cation monitor. The intensity of the orange color produced during the deblocking step is proportional to the number of coupled phosphoramidites in the previous cycle. A consistent and high trityl signal indicates efficient coupling.
Q5: What impact does the 2-thio modification have on the final oligonucleotide?
A5: The replacement of the oxygen atom at the 2-position of uridine (B1682114) with sulfur can alter the structural and functional properties of the oligonucleotide. It can affect base pairing, thermal stability, and interactions with proteins and enzymes. These properties are often exploited in the development of therapeutic and diagnostic oligonucleotides.
References
Technical Support Center: Synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common laboratory synthesis involves the direct acetylation of 2-thiouridine (B16713) using an acetylating agent in the presence of a base. The reaction aims to protect the hydroxyl groups on the ribose sugar moiety.
Q2: What are the recommended reagents and conditions for the acetylation of 2-thiouridine?
A widely used and effective method is the treatment of 2-thiouridine with acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as the base and solvent. The reaction is typically carried out at room temperature. For sterically hindered hydroxyl groups, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction.[1]
Q3: Are there any known side reactions to be aware of during the synthesis?
Yes, several side reactions can occur, potentially leading to a complex product mixture and reduced yield of the desired product. These include:
-
Incomplete Acetylation: Not all three hydroxyl groups may be acetylated, resulting in mono- and di-acetylated intermediates.
-
N-Acetylation: Acetylation may occur on the N3-proton of the 2-thiouracil (B1096) base.
-
S-Acetylation: The thio group at the C2 position is nucleophilic and can potentially be acetylated.
-
Glycosidic Bond Cleavage: Under harsh acidic conditions, the bond between the ribose sugar and the 2-thiouracil base can be cleaved. However, this is less common with the milder acetic anhydride/pyridine system.[2]
-
Desulfurization: While not a direct side reaction of acetylation, the 2-thio group can be sensitive to certain reagents, particularly oxidizing agents used in subsequent synthetic steps. For instance, iodine/pyridine/water, a common oxidizing agent in oligonucleotide synthesis, can lead to the loss of sulfur.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired tri-acetylated product | 1. Incomplete reaction. 2. Suboptimal reagent stoichiometry. 3. Presence of moisture in the reaction. 4. Significant side product formation. | 1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Use a slight excess of acetic anhydride (1.5-2.0 equivalents per hydroxyl group). 3. Ensure all glassware is thoroughly dried and use anhydrous pyridine. 4. Optimize reaction conditions (e.g., lower temperature) to minimize side reactions. Consider adding a catalytic amount of DMAP to promote O-acetylation. |
| Presence of multiple spots on TLC after the reaction | 1. Incomplete acetylation leading to a mixture of mono-, di-, and tri-acetylated products. 2. Formation of N- and/or S-acetylated byproducts. | 1. Allow the reaction to proceed for a longer duration. 2. Use column chromatography for purification to separate the different acetylated species. A gradient elution may be necessary. |
| Product instability during workup or subsequent steps | 1. The 2-thio group is sensitive to oxidation. 2. The acetyl protecting groups can be cleaved under basic or acidic conditions. | 1. If subsequent steps involve oxidation, use a milder reagent such as tert-butyl hydroperoxide instead of iodine. 2. Maintain neutral or slightly acidic conditions during workup and purification. Avoid strong acids or bases. |
| Difficulty in purifying the final product | 1. Co-elution of the desired product with closely related byproducts (e.g., N-acetylated isomer). 2. Presence of residual pyridine or acetic acid. | 1. Employ high-performance liquid chromatography (HPLC) for purification if silica (B1680970) gel chromatography is insufficient. 2. During workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove excess acetic acid. Co-evaporation with toluene (B28343) can also help remove residual pyridine.[1] |
Experimental Protocols
General Protocol for the Acetylation of 2-Thiouridine
This protocol is a general guideline and may require optimization based on experimental observations.
Materials:
-
2-Thiouridine
-
Anhydrous Pyridine
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP, optional catalyst)
-
Methanol (for quenching)
-
Dichloromethane (B109758) or Ethyl Acetate (for extraction)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 2-thiouridine (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (4.5 to 6.0 equivalents) to the solution. If using, add a catalytic amount of DMAP.
-
Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by adding methanol.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Visualizing the Synthesis and Potential Side Reactions
To aid in understanding the chemical transformations, the following diagrams illustrate the main reaction pathway and potential side reactions.
Caption: Main synthetic route to this compound.
Caption: Potential side reactions during the acetylation of 2-thiouridine.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 2',3',5'-Tri-O-acetyl-2-thiouridine
Welcome to the technical support center for the purification of 2',3',5'-Tri-O-acetyl-2-thiouridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (2-thiouridine), partially acetylated intermediates (e.g., 2',3'-di-O-acetyl-2-thiouridine, 3',5'-di-O-acetyl-2-thiouridine), and byproducts from the thiolation reaction. Desulfurization of the 2-thio position to yield 2',3',5'-Tri-O-acetyluridine is also a potential side reaction, especially under oxidative conditions.
Q2: What is the recommended first-step purification method for crude this compound?
A2: Silica (B1680970) gel column chromatography is a common and effective initial purification method. It allows for the separation of the desired product from more polar impurities like partially acetylated compounds and unreacted 2-thiouridine.
Q3: Is this compound stable during purification?
A3: The acetyl protecting groups are generally stable under neutral and mildly acidic conditions. However, the 2-thio group can be susceptible to oxidation and desulfurization.[1] It is advisable to avoid prolonged exposure to strong oxidizing agents and extreme pH conditions.
Q4: Can I use reverse-phase HPLC for the final purification step?
A4: Yes, reverse-phase HPLC (RP-HPLC) on a C18 column is an excellent method for high-purity final purification.[2] It is particularly useful for separating the target compound from closely related non-polar impurities.
Q5: What are suitable storage conditions for purified this compound?
A5: The purified compound should be stored as a solid in a cool, dry, and dark place, preferably at -20°C to minimize degradation. For solutions, it is recommended to use anhydrous solvents and store at low temperatures for short periods.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield after silica gel chromatography | Product is too polar or non-polar for the chosen solvent system. | Optimize the solvent system using thin-layer chromatography (TLC) first. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often effective. |
| Co-elution of the product with impurities. | Adjust the solvent gradient to improve separation. If co-elution persists, consider using a different stationary phase or an alternative purification technique like recrystallization or RP-HPLC. | |
| Degradation on the silica gel. | The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral alumina (B75360) as the stationary phase or deactivating the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the eluent. | |
| Presence of a major byproduct with a lower molecular weight in the final product. | Desulfurization of the 2-thio group. | This can occur due to oxidation. Ensure all solvents are degassed and consider adding an antioxidant like BHT (butylated hydroxytoluene) during purification and storage. Avoid unnecessary exposure to air and light. |
| Multiple spots on TLC after column chromatography, indicating incomplete purification. | Inadequate separation resolution. | Use a longer chromatography column for better separation.[3] Employ a shallower solvent gradient to increase the separation between closely eluting compounds.[3] |
| Product appears as a smear rather than a distinct band on the column. | Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[3] |
| Poor solubility of the sample in the loading solvent. | Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before loading it onto the column. | |
| Difficulty in removing the solvent after purification. | Use of high-boiling point solvents. | Use lower boiling point solvents for chromatography if possible. If high-boiling solvents are necessary, use a high-vacuum rotary evaporator or lyophilization to remove them. |
| Recrystallization fails to yield crystals. | Incorrect solvent or solvent mixture. | Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold. |
| Presence of impurities inhibiting crystallization. | The sample may require further purification by column chromatography before attempting recrystallization. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Ensure the packing is uniform and free of air bubbles.
-
Add a small layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial elution solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Start with a non-polar solvent (e.g., 100% dichloromethane).
-
Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 0% to 10% methanol (B129727) in dichloromethane.
-
Monitor the elution using TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column and Mobile Phase:
-
Use a C18 reverse-phase column.
-
The mobile phase typically consists of a mixture of water (A) and acetonitrile (B52724) or methanol (B), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Sample Preparation:
-
Dissolve the partially purified product in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set a suitable flow rate (e.g., 1 mL/min for an analytical column).
-
Run a gradient elution, for example, from 10% B to 90% B over 30 minutes.
-
Monitor the elution at a suitable UV wavelength (e.g., 260 nm).
-
-
Fraction Collection and Product Recovery:
-
Collect the peak corresponding to the desired product.
-
Remove the solvent by lyophilization or evaporation under reduced pressure.
-
Data Presentation
Table 1: Typical Purification Parameters for Acetylated Nucleosides
| Parameter | Silica Gel Chromatography | RP-HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 |
| Mobile Phase A | Dichloromethane or Hexane | Water + 0.1% TFA |
| Mobile Phase B | Ethyl Acetate or Methanol | Acetonitrile or Methanol |
| Typical Gradient | 0-10% B in A | 10-90% B in A |
| Detection | TLC with UV visualization | UV at ~260 nm |
| Typical Purity | >95% | >99% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity after column chromatography.
References
Preventing premature deacetylation of 2',3',5'-Tri-O-acetyl-2-thiouridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature deacetylation of 2',3',5'-Tri-O-acetyl-2-thiouridine during their experiments.
Troubleshooting Guide: Premature Deacetylation
Issue 1: Unexpected Deacetylation Observed in Analytical Results (e.g., HPLC, LC-MS, TLC)
Possible Causes:
-
pH Instability: Exposure to acidic or basic conditions during sample preparation, chromatography, or storage can catalyze the hydrolysis of the acetyl protecting groups. Acetyl groups are particularly labile under basic conditions.
-
Elevated Temperature: High temperatures during sample processing, storage, or analysis can accelerate the rate of deacetylation.
-
Inappropriate Solvent: Protic solvents, especially in the presence of trace amounts of acid or base, can facilitate the hydrolysis of the acetyl esters.
-
Enzymatic Degradation: If working with biological matrices (e.g., cell lysates, plasma), esterases can enzymatically cleave the acetyl groups.
Troubleshooting Steps:
-
pH Control:
-
Maintain a neutral pH (6.8-7.4) during all experimental steps.
-
Use buffered solutions for extractions and dilutions.
-
Avoid the use of strong acids or bases in your workup procedures.
-
-
Temperature Management:
-
Perform all sample manipulations on ice.
-
Store stock solutions and samples at -20°C or -80°C.
-
Minimize the time samples are kept at room temperature.
-
-
Solvent Selection:
-
Use anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane) for dissolving and storing the compound whenever possible.
-
If aqueous solutions are necessary, use freshly prepared, high-purity water and buffer appropriately.
-
-
Biological Samples:
-
For experiments involving biological matrices, consider the use of esterase inhibitors.
-
Perform control experiments to assess the stability of the compound in the specific biological matrix.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C or below in a tightly sealed container, protected from moisture and light.
Q2: What is the recommended solvent for preparing stock solutions?
A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or anhydrous N,N-dimethylformamide (DMF) are recommended for preparing stock solutions. These solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: How can I monitor for premature deacetylation?
A3: High-Performance Liquid Chromatography (HPLC) is a sensitive method to monitor the purity of your compound and detect the presence of deacetylated products. Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment.
Q4: Are there any incompatible reagents I should avoid?
A4: Avoid strong acids, strong bases, and nucleophilic reagents that can react with the acetyl groups. Be cautious with reagents that may contain or generate acidic or basic impurities.
Q5: Can I heat my reaction mixture containing this compound?
A5: Heating should be avoided or minimized as it can significantly increase the rate of deacetylation. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Data Presentation
The following table summarizes the illustrative stability of this compound under various conditions. This data is based on the general stability of acetylated nucleosides and should be used as a guideline. Specific stability testing is recommended for your experimental conditions.
| Condition | Parameter | Value | Stability Outcome |
| pH | pH 3 (0.01 M HCl) | Estimated Half-life: < 24 hours | Moderate degradation |
| pH 5 (Acetate Buffer) | Estimated Half-life: > 48 hours | Relatively stable | |
| pH 7.4 (Phosphate Buffer) | Estimated Half-life: > 72 hours | Stable | |
| pH 9 (Bicarbonate Buffer) | Estimated Half-life: < 12 hours | Significant degradation | |
| Temperature | 4°C | Estimated Degradation after 24h: < 5% | Good short-term stability |
| 25°C (Room Temperature) | Estimated Degradation after 24h: 5-15% | Moderate degradation | |
| 37°C | Estimated Degradation after 24h: > 20% | Significant degradation | |
| Solvent | Acetonitrile (anhydrous) | Estimated Degradation after 48h at RT: < 2% | High stability |
| Dichloromethane (anhydrous) | Estimated Degradation after 48h at RT: < 2% | High stability | |
| Methanol | Estimated Degradation after 24h at RT: 10-20% | Potential for transesterification/solvolysis | |
| Water (unbuffered) | Estimated Degradation after 24h at RT: 5-15% | Moderate degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 40°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature.
-
Thermal Degradation: Aliquot the stock solution into a vial and evaporate the solvent. Place the vial in a controlled temperature oven at 60°C.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile) to UV light (254 nm) and visible light.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a general HPLC method for the analysis of this compound and its potential deacetylated impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 273 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Mandatory Visualization
Caption: Troubleshooting flowchart for premature deacetylation.
Caption: Workflow for assessing the stability of the compound.
Optimizing conditions for incorporating 2',3',5'-Tri-O-acetyl-2-thiouridine into RNA
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the incorporation of 2',3',5'-Tri-O-acetyl-2-thiouridine and its phosphoramidite (B1245037) derivatives into RNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of incorporating 2-thiouridine (B16713) into RNA?
A1: The substitution of the oxygen atom at position 2 of uridine (B1682114) with sulfur significantly enhances the thermodynamic stability of RNA duplexes.[1][2][3] Specifically, it stabilizes A-s²U base pairs more than standard A-U pairs, which is beneficial for applications requiring strong and specific binding, such as in antisense therapeutics and RNA interference.[1][3] This modification also influences the ribose sugar pucker, favoring a C3'-endo conformation, which contributes to a more stable A-form helical structure.[1]
Q2: Why can't I use standard iodine oxidation during solid-phase synthesis of 2-thiouridine-containing RNA?
A2: Using the conventional aqueous iodine (I₂/water) oxidation step will lead to the loss of sulfur from the 2-thiouridine base, converting it back to a standard uridine.[4] To prevent this side reaction, a milder oxidizing agent is required.
Q3: What is the recommended oxidizing agent for incorporating 2-thiouridine phosphoramidite?
A3: The recommended oxidizing agent is tert-butyl hydroperoxide (TBHP).[4][5] This reagent effectively oxidizes the phosphite (B83602) triester to a phosphate (B84403) triester without causing desulfurization of the 2-thiouridine nucleobase. An alternative mentioned for maintaining the thio-modification is a 0.02 M I₂ solution in a THF/Pyridine/H₂O mixture.[6]
Q4: Can 2-thiouridine be incorporated into mRNA via in vitro transcription (IVT)?
A4: Yes, 2-thiouridine can be incorporated into mRNA during in vitro transcription using T7 RNA polymerase.[7] This is achieved by substituting UTP with 2-Thio-UTP (s²UTP) in the nucleotide mix. Commercially available kits are designed for this purpose, and they often provide options to vary the ratio of s²UTP to UTP to optimize the final product for applications like microinjection, transfection, or in vitro translation.[7]
Q5: Does the 2-thio modification affect the immunogenicity of synthetic mRNA?
A5: Yes, incorporating modified uridines, including 2-thiouridine (s²U), into synthetic mRNAs has been shown to reduce innate immune responses.[7][8][9] This modification can help the mRNA evade recognition by intracellular immune sensors, leading to increased stability and prolonged protein expression in vivo.[8][9]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency of 2-Thiouridine Phosphoramidite
Q: My trityl assays indicate a low stepwise coupling yield specifically for the 2-thiouridine phosphoramidite. What are the common causes and solutions?
A: Low coupling efficiency is a frequent issue in oligonucleotide synthesis and is often exacerbated with modified phosphoramidites.
-
Cause 1: Moisture. The presence of water is a primary cause of reduced coupling efficiency. Water can react with the activated phosphoramidite, preventing it from coupling to the 5'-hydroxyl group of the growing RNA chain.[10]
-
Solution: Ensure all reagents and solvents are anhydrous. Use fresh, septum-sealed bottles of anhydrous acetonitrile (B52724) (<15 ppm water). Dry the argon or helium gas used on the synthesizer with an in-line filter. Handle phosphoramidites under an anhydrous atmosphere.[10]
-
-
Cause 2: Degraded Phosphoramidite. Phosphoramidites are sensitive to moisture and oxidation and can degrade over time, even when stored correctly.
-
Solution: Use fresh phosphoramidite for synthesis. If the amidite has been stored for a while, it is advisable to purchase a new vial.
-
-
Cause 3: Insufficient Coupling Time. Modified phosphoramidites can be bulkier and may require longer coupling times than standard A, C, G, and U amidites.
-
Cause 4: Inefficient Activation. The choice and concentration of the activator can impact coupling.
-
Solution: Ensure your activator (e.g., 5-(Benzylmercapto)-1H-tetrazole (5-BMT), DCI, ETT) is fresh and at the correct concentration. 5-BMT (0.25 M) has been used successfully for coupling 2-thiouridine phosphoramidites over a 10-minute period.[6]
-
Issue 2: Loss of Sulfur or Unintended Modifications
Q: Mass spectrometry analysis of my final RNA product shows a mass corresponding to uridine instead of 2-thiouridine. What happened?
A: This indicates desulfurization occurred during the synthesis or deprotection process.
-
Cause 1: Incorrect Oxidizing Agent. As mentioned in the FAQs, using standard I₂/water for oxidation is the most common reason for sulfur loss.[4]
-
Cause 2: Harsh Deprotection Conditions. While generally stable, prolonged exposure to very harsh basic conditions could potentially lead to side reactions.
-
Solution: Use established, milder deprotection conditions. A common method involves treatment with a mixture of aqueous ammonia (B1221849) and ethanol (B145695) (e.g., 3:1 v/v) at 55°C.[6] For particularly sensitive modifications, mild basic conditions like methylamine/EtOH/DMSO have been described.[4]
-
Issue 3: Poor Yield After In Vitro Transcription (IVT) with 2-Thio-UTP
Q: I am getting low yields of mRNA from my IVT reaction when I completely substitute UTP with 2-Thio-UTP. How can I improve the yield?
A: T7 RNA polymerase efficiency can be affected by modified NTPs.
-
Cause 1: Suboptimal NTP Concentration. The enzyme's activity may be sensitive to the concentration and ratio of modified to standard NTPs.
-
Solution: Optimize the concentration of 2-Thio-UTP. Instead of a 100% substitution, try partial substitution by titrating the ratio of 2-Thio-UTP to UTP. This can improve yield while still conferring the benefits of the modification.[7]
-
-
Cause 2: Incompatible Template Promoter. The efficiency of transcription initiation can depend on the promoter sequence.
-
Solution: Ensure you are using a consensus T7 promoter sequence. Some kits provide different control templates for G-initiating or A-initiating promoters, which may behave differently.[7]
-
-
Cause 3: Suboptimal Incubation Time. The kinetics of the polymerase may be slower with modified NTPs.
-
Solution: Increase the incubation time of the reaction. While standard reactions may be complete in 30-60 minutes, extending the time to 2-4 hours at 37°C could increase the yield.[7]
-
Data Summary
Table 1: Impact of 2-Thiouridine on RNA Duplex Thermal Stability (T_m)
| Duplex Sequence | Modification | T_m (°C) | ΔT_m vs. Unmodified (°C) | Reference |
| Gs²UUUC / GₘAₘAₘAₘCₘ | 2-Thiouridine (s²U) | 30.7 | +11.7 | [2][5] |
| GUUUC / GₘAₘAₘAₘCₘ | Unmodified (U) | 19.0 | 0.0 | [2][5] |
| Gs⁴UUUC / GₘAₘAₘAₘCₘ | 4-Thiouridine (B1664626) (s⁴U) | 14.5 | -4.5 | [2][5] |
Table 2: Thermodynamic Parameters for RNA Duplex Formation at 37°C
| Duplex | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Reference |
| Duplex with s²U:A pair | -10.5 | -45.5 | -35.0 | [13] |
| Duplex with U:A pair | -10.0 | -47.7 | -37.7 | [13] |
| Duplex with s²U:U mismatch | -8.65 | -14.7 | -6.05 | [13] |
| Duplex with U:U mismatch | -7.24 | -9.14 | -1.90 | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2-Thiouridine-Containing RNA
This protocol outlines the key modifications to a standard phosphoramidite synthesis cycle for incorporating 2-thiouridine.
-
Phosphoramidite Preparation: Dissolve the 2-thiouridine phosphoramidite and other standard RNA phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M.[6]
-
Automated Synthesis Cycle: Perform the synthesis on an automated DNA/RNA synthesizer using a standard cycle with the following critical modifications:
-
Coupling: Use an appropriate activator such as 0.25 M 5-(benzylmercapto)-1H-tetrazole (5-BMT).[6] Extend the coupling time for the 2-thiouridine phosphoramidite to at least 360 seconds to ensure high efficiency.[12]
-
Capping: Standard capping with acetic anhydride (B1165640) is performed to block unreacted 5'-hydroxyl groups.[11]
-
Oxidation: Crucially, replace the standard aqueous iodine solution with a solution of tert-butyl hydroperoxide (TBHP) in acetonitrile. [4][5] This prevents desulfurization.
-
Detritylation: Use standard detritylation conditions (e.g., 3% trichloroacetic acid in dichloromethane).
-
-
Cleavage and Base Deprotection:
-
After synthesis, transfer the solid support to a screw-cap vial.
-
Add a mixture of ammonium (B1175870) hydroxide:ethanol (3:1 v/v) and heat at 55°C overnight.[6] This cleaves the oligonucleotide from the support and removes the exocyclic amine protecting groups.
-
Lyophilize the solution to dryness.
-
-
2'-Hydroxyl Deprotection:
-
To remove the 2'-O-TBDMS or similar silyl (B83357) protecting groups, resuspend the dried pellet in 1.5 mL of triethylamine (B128534) trihydrofluoride (Et₃N·3HF).[5]
-
Stir the solution at room temperature for at least 8 hours.[5][6]
-
Quench the reaction with water and precipitate the RNA by adding n-butanol or a sodium acetate/ethanol solution.[5][6]
-
-
Purification: Purify the crude RNA oligonucleotide using HPLC or PAGE as required for the final application.
Protocol 2: In Vitro Transcription for 2-Thiouridine Modified mRNA
This protocol is a general guideline based on commercially available kits.[7]
-
Template Preparation: Use a linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the sequence to be transcribed. The template must be highly pure.
-
Reaction Assembly: At room temperature, assemble the following components in a nuclease-free tube in the order listed:
-
Nuclease-Free Water
-
10x Reaction Buffer (HEPES-based)
-
ATP Solution (100 mM)
-
GTP Solution (100 mM)
-
CTP Solution (100 mM)
-
2-Thio-UTP Solution (100 mM)
-
(Optional) UTP Solution (100 mM) for partial substitution
-
DNA Template (0.5 - 1.0 µg)
-
T7 RNA Polymerase Mix
-
-
Final Concentrations: The final concentration for each NTP is typically 7.5 mM for a 100% substitution of UTP with 2-Thio-UTP.[7]
-
Incubation: Mix gently, spin down, and incubate the reaction at 37°C for 2 hours. Protect the reaction from light. Incubation time can be optimized (0.5 - 4 hours) to improve yield.[7]
-
DNase Treatment: After incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate for 15-30 minutes at 37°C.
-
Purification: Purify the synthesized mRNA using a suitable method such as lithium chloride precipitation, spin column purification, or HPLC to remove unincorporated NTPs, enzymes, and salts.
Visualizations
Caption: Automated solid-phase synthesis cycle for 2-thiouridine RNA.
References
- 1. The chemical synthesis of LNA-2-thiouridine and it’s influence on stability and selectivity of oligonucleotide binding to RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HighYield T7 mRNA Synthesis Kit (s2UTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 8. biorxiv.org [biorxiv.org]
- 9. google.com [google.com]
- 10. glenresearch.com [glenresearch.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing 2-Thiouridine Uptake through Acetylation
Welcome to the technical support center for researchers utilizing 2-thiouridine (B16713) and its derivatives. This resource provides comprehensive guidance on overcoming the common challenge of poor cell permeability of 2-thiouridine by employing an acetylation strategy. Here, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data interpretation resources to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why does 2-thiouridine exhibit poor cell permeability?
A1: 2-thiouridine, like many nucleoside analogs, is a relatively polar molecule. Its hydroxyl groups and the thioamide moiety can form multiple hydrogen bonds with water, making it energetically unfavorable to passively diffuse across the lipophilic cell membrane. While cellular uptake can be mediated by nucleoside transporters, the efficiency of these transporters can vary between cell types and may not be sufficient for therapeutic or research applications.
Q2: How does acetylation improve the cell permeability of 2-thiouridine?
A2: Acetylation is a prodrug strategy that masks the polar hydroxyl groups of 2-thiouridine with acetyl groups. This increases the lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, endogenous esterases cleave the acetyl groups, releasing the active 2-thiouridine.
Q3: What are the key considerations before starting an experiment with acetylated 2-thiouridine?
A3: Before initiating your experiments, it's crucial to consider the following:
-
Synthesis and Purity: Ensure the successful synthesis and high purity of the acetylated 2-thiouridine derivative.
-
Cell Line Specificity: The expression levels of nucleoside transporters and intracellular esterases can vary between different cell lines, potentially affecting the uptake and activation of the prodrug.
-
Toxicity: Acetylation can sometimes lead to off-target effects or toxicity. It is essential to perform dose-response experiments to determine the optimal non-toxic concentration.
-
Analytical Methods: Have validated analytical methods, such as LC-MS/MS, in place to quantify both the acetylated prodrug and the parent 2-thiouridine inside the cells.
Q4: How can I confirm that the acetylated 2-thiouridine is being taken up by the cells and converted to 2-thiouridine?
A4: To confirm cellular uptake and conversion, you can perform a time-course experiment where cells are incubated with acetylated 2-thiouridine. At different time points, lyse the cells and analyze the intracellular concentrations of both the acetylated prodrug and the parent 2-thiouridine using a sensitive analytical method like LC-MS/MS. A decrease in the intracellular concentration of the acetylated form with a concurrent increase in the parent compound over time would confirm uptake and cleavage.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low intracellular concentration of 2-thiouridine after treatment with the acetylated form. | 1. Inefficient cleavage of the acetyl groups by intracellular esterases. 2. Active efflux of the acetylated prodrug by transporters like P-glycoprotein (P-gp). 3. Degradation of the acetylated prodrug in the culture medium. | 1. Pre-screen cell lines for esterase activity. Consider using a different cell line with higher esterase activity. 2. Perform a bidirectional Caco-2 assay. If efflux is confirmed, co-administer a known P-gp inhibitor (e.g., verapamil) to see if it increases intracellular accumulation. 3. Analyze the stability of the acetylated compound in your cell culture medium over time. |
| High cytotoxicity observed with acetylated 2-thiouridine. | 1. The acetylated compound itself is toxic. 2. The release of acetic acid upon cleavage of the acetyl groups lowers intracellular pH. 3. Off-target effects of the prodrug. | 1. Perform a thorough dose-response and time-course cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value. Use concentrations well below the toxic level for your experiments. 2. This is less likely to be a major issue at typical experimental concentrations, but if suspected, monitor intracellular pH. 3. Investigate potential off-target interactions through molecular profiling or pathway analysis. |
| Inconsistent results in cell permeability assays. | 1. Variability in cell monolayer integrity in Caco-2 assays. 2. Non-specific binding of the compound to the assay plates. 3. Issues with the analytical method for quantification. | 1. Regularly check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure their integrity before each experiment. 2. Include control wells without cells to assess binding to the plate. If significant, consider using low-binding plates. 3. Validate your analytical method for linearity, accuracy, and precision in the relevant biological matrix (cell lysate, buffer). |
Experimental Protocols
Protocol 1: Synthesis of Tri-O-acetyl-2-thiouridine
This protocol is adapted from standard nucleoside acetylation procedures.[1][2][3][4]
Materials:
-
2-thiouridine
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
Dissolve 2-thiouridine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess acetic anhydride by slowly adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure tri-O-acetyl-2-thiouridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the permeability of acetylated 2-thiouridine.[5]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test compounds (2-thiouridine and acetylated 2-thiouridine)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at a suitable density.
-
Cell Culture and Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayers using a voltohmmeter. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add the dosing solution containing the test compound (e.g., 10 µM of 2-thiouridine or acetylated 2-thiouridine) and Lucifer yellow to the apical chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh transport buffer.
-
Permeability Assay (Basolateral to Apical - B-A for Efflux): a. Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This will help determine if the compound is a substrate for efflux pumps.
-
Sample Analysis: a. Measure the concentration of Lucifer yellow in the receiving chambers to confirm monolayer integrity throughout the experiment. b. Analyze the concentration of the test compounds in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound in both directions.
Data Presentation
Table 1: Representative Permeability Data for 2-Thiouridine and its Acetylated Prodrug
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification |
| 2-Thiouridine | 0.8 | 1.0 | 1.25 | Low |
| Tri-O-acetyl-2-thiouridine | 12.5 | 13.0 | 1.04 | High |
Note: The data presented in this table are illustrative and intended for comparative purposes. Actual experimental values may vary.
Visualizations
References
- 1. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective and sensitive detection system for 4-thiouridine modification in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruthenium(II) polypyridyl complexes: cellular uptake, cell image and apoptosis of HeLa cancer cells induced by double targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of 2',3',5'-Tri-O-acetyl-2-thiouridine
This guide provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting advice, and frequently asked questions for the deprotection of 2',3',5'-Tri-O-acetyl-2-thiouridine.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the deprotection (deacetylation) of this compound?
A1: The removal of O-acetyl protecting groups from nucleosides is a common transformation with several established methods. For this compound, the key is to use conditions that are effective for ester cleavage while preserving the sensitive 2-thiocarbonyl group.
Common methods include:
-
Methanolic Ammonia (B1221849): A traditional and widely used method, though it can require long reaction times.
-
Zemplén Deacetylation: This method uses catalytic sodium methoxide (B1231860) in methanol (B129727) and is typically fast and efficient.
-
Triethylamine (B128534) (TEA) Catalyzed Methanolysis: A milder, base-catalyzed transesterification method that proceeds quickly, often with the aid of microwave irradiation, and avoids harsh reagents.[1]
-
Lysine-Assisted Methanolysis: An environmentally benign approach using the amino acid lysine (B10760008) to catalyze deacetylation under mild heating.[2] This method is advantageous as it generates volatile methyl acetate (B1210297) as a byproduct, simplifying purification.[2]
Q2: My deprotection reaction is incomplete. What are the likely causes and how can I resolve this?
A2: Incomplete deprotection is a common issue that can usually be resolved by adjusting reaction parameters.
-
Insufficient Reaction Time/Temperature: Acetyl groups, especially at the 2'-position, can be sterically hindered. Try extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40-50 °C) while monitoring for potential side reactions.
-
Reagent Degradation: Ensure that your base catalyst (e.g., sodium methoxide) or reagents like methanolic ammonia are fresh. Anhydrous solvents are critical for methods like the Zemplén deacetylation.
-
Insufficient Catalyst: For catalytic methods, ensure the correct molar ratio of the catalyst is used. For lysine-assisted methods, using 1-3 equivalents of lysine is recommended for complete conversion.[2]
Q3: I am observing unexpected byproducts in my final product. What could they be and how can I prevent their formation?
A3: The primary concern with 2-thiouridine (B16713) is the stability of the thiocarbonyl group, which is susceptible to oxidation.
-
Primary Side Reaction - Desulfurization: Under oxidative conditions, the 2-thio group can be lost, resulting in the formation of uridine (B1682114) or 4-pyrimidinone riboside as byproducts.[3][4] This process can be initiated by dissolved oxygen or other oxidizing agents.
-
Prevention Strategy:
-
Use degassed solvents (e.g., by sparging with nitrogen or argon before the reaction).
-
Maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup.
-
Avoid any unnecessary exposure to oxidizing agents. The use of tert-butyl hydroperoxide as an oxidizing agent should be avoided in this context, as it is known to cause sulfur loss in oligonucleotides containing 2-thiouridine units.[5]
-
Q4: How can I choose the best deprotection protocol for my specific needs?
A4: The choice of protocol depends on the scale of your reaction, the sensitivity of your compound to basic conditions, and your equipment availability.
-
For Speed and Efficiency: Microwave-assisted triethylamine-catalyzed methanolysis offers very short reaction times (4-18 minutes).[1]
-
For Mild, "Green" Conditions: Lysine-assisted methanolysis is an excellent choice as it uses a biocompatible catalyst and simplifies workup.[2]
-
For Routine, Small-Scale Synthesis: The Zemplén (catalytic NaOMe) method is often reliable and straightforward if anhydrous conditions are carefully maintained.
-
For Oligonucleotide Synthesis Context: When 2-thiouridine is part of a larger oligonucleotide, mild basic conditions such as methylamine (B109427) in ethanol (B145695)/DMSO or ammonium (B1175870) hydroxide (B78521) in ethanol are used to ensure the integrity of the entire molecule.[5][6]
Q5: What are the recommended workup and purification procedures?
A5: Proper workup is crucial to isolate the pure 2-thiouridine.
-
Neutralization: After the reaction, if a strong base or acid catalyst was used, neutralize the mixture. For base-catalyzed reactions, adding a weak acid like acetic acid or using an acidic ion-exchange resin (e.g., Dowex 50W-X8, H+ form) is common.
-
Solvent Removal: Evaporate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by silica (B1680970) gel column chromatography. A common eluent system is a gradient of methanol in dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃).
Data Presentation
Table 1: Comparison of Deprotection Protocols for Acetylated Nucleosides
| Method | Reagents | Conditions | Typical Yield | Pros | Cons |
| Triethylamine-Catalyzed Methanolysis [1] | Nucleoside (1 mmol), MeOH (2 mL), H₂O (2 mL), Et₃N (7 mmol) | Microwave, 50W, 71°C, 4-18 min | Good to Excellent | Very fast, mild conditions, tolerates reactive groups.[1] | Requires microwave reactor for optimal performance. |
| Lysine-Assisted Methanolysis (Aqueous) [2] | Nucleoside (0.14 mmol), MeOH (1.5 mL), H₂O (1.5 mL), Lysine (1-3 eq.) | 50°C, until completion | High | Environmentally benign, simple workup, volatile byproducts.[2] | Requires heating over a longer period than microwave methods. |
| Lysine-Assisted Methanolysis (Anhydrous) [2] | Nucleoside (0.14 mmol), Anhydrous MeOH (2 mL), Lysine (1-3 eq.) | 50°C, until completion | High | Avoids water, useful for water-sensitive substrates. | Requires anhydrous conditions. |
| Ammonolysis (for Oligonucleotides) [6] | CPG-Bound RNA | NH₄OH:EtOH (3:1 v/v) | Good | Standard for RNA deprotection. | Can be slow (requires hours at room temp and 55°C).[6] |
Experimental Protocols
Protocol 1: Triethylamine-Catalyzed Deprotection (Microwave-Assisted)[1]
-
Place this compound (1.0 mmol), methanol (2.0 mL), deionized water (2.0 mL), and triethylamine (Et₃N, 7.0 mmol) into a 10 mL microwave reaction vessel.
-
Seal the vessel and place it in a monomode microwave reactor.
-
Irradiate the mixture with a maximum power of 50 W with stirring, maintaining a temperature of approximately 71°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-18 minutes).
-
After cooling, transfer the reaction mixture to a round-bottom flask and evaporate the solvents under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a 0-10% methanol in dichloromethane gradient) to yield pure 2-thiouridine.
Protocol 2: Lysine-Assisted Deprotection in Aqueous Methanol[2]
-
To a stirred solution of this compound (0.14 mmol, 1 equivalent) in a mixture of methanol (1.5 mL) and water (1.5 mL), add L-lysine (0.14–0.42 mmol, 1–3 equivalents).
-
Heat the resulting mixture to 50°C.
-
Stir the reaction at 50°C and monitor its progress by TLC or ¹H-NMR until the starting material is completely consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the solution with an acidic resin (e.g., Dowex-H+).
-
Filter the resin and wash with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify by silica gel column chromatography if necessary.
Visualizations
Caption: A generalized workflow for the deprotection of acetylated 2-thiouridine.
Caption: The chemical transformation from protected to deprotected 2-thiouridine.
References
- 1. scielo.br [scielo.br]
- 2. tandfonline.com [tandfonline.com]
- 3. preprints.org [preprints.org]
- 4. Desulfuration of 2-thiouridine with hydrogen peroxide in the physiological pH range 6.6-7.6 is pH-dependent and results in two distinct products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: 2',3',5'-Tri-O-acetyl-2-thiouridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the acetylation of 2-thiouridine (B16713).
Q1: My reaction is incomplete, and I still see starting material (2-thiouridine) on my TLC plate. What could be the cause?
A1: Incomplete reactions are a common issue and can stem from several factors:
-
Insufficient Reagents: Ensure you are using a sufficient excess of acetic anhydride (B1165640). A common protocol suggests using 1.5 to 2.0 equivalents of acetic anhydride for each hydroxyl group. For 2-thiouridine, this would mean using at least 4.5 to 6.0 equivalents.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Reagent Quality: The purity of your reagents is crucial. Acetic anhydride can hydrolyze over time to acetic acid. Use freshly opened or distilled acetic anhydride for best results. Pyridine (B92270) should be dry.
-
Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.
Q2: My TLC plate shows multiple product spots, indicating the presence of impurities. What are the likely side products?
A2: The formation of multiple products suggests the occurrence of side reactions. Potential impurities in the synthesis of this compound include:
-
Partially Acetylated Intermediates: Incomplete acetylation can lead to the presence of mono- and di-acetylated 2-thiouridine derivatives. These will have different polarities and thus separate from the desired tri-acetylated product on a TLC plate.
-
N-Acetylated Byproducts: While O-acetylation of the hydroxyl groups is the desired reaction, acetylation of the nitrogen atoms on the uracil (B121893) ring (N-acetylation) can occur, particularly under harsh conditions. The N3 position is a potential site for this side reaction.
-
S-Acetylated Byproducts: The thiol group at the 2-position could potentially be acetylated, although O-acetylation is generally more favorable for hydroxyl groups.
-
Degradation Products: The 2-thio group is sensitive to oxidation. Harsh reaction conditions or certain oxidizing agents can lead to the desulfurization of 2-thiouridine, resulting in uridine (B1682114) or other degradation products.
Q3: How can I minimize the formation of these impurities?
A3: To minimize the formation of byproducts, consider the following strategies:
-
Control Reaction Temperature: Run the reaction at room temperature or with gentle warming. Avoid excessive heat, which can promote N-acetylation and degradation.
-
Optimize Reagent Stoichiometry: Use the recommended excess of acetic anhydride to ensure complete O-acetylation, but avoid a large excess that might drive side reactions.
-
Use a Catalyst (with caution): 4-Dimethylaminopyridine (DMAP) is a common catalyst for acetylation reactions and can help drive the reaction to completion under milder conditions. However, its use should be carefully optimized as it can also catalyze side reactions if used in excess.
-
Inert Atmosphere: To prevent oxidation of the 2-thio group, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: I'm having trouble with the work-up. How can I effectively remove pyridine and excess acetic anhydride?
A4: A thorough work-up procedure is essential for isolating a pure product.
-
Quenching: After the reaction is complete, quench any remaining acetic anhydride by adding a small amount of methanol.
-
Removal of Pyridine: Pyridine can be challenging to remove completely. Co-evaporation with a high-boiling point solvent like toluene (B28343) under reduced pressure is an effective method.
-
Aqueous Extraction: A standard aqueous work-up can be employed. Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with:
-
1 M HCl to remove pyridine.
-
Saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q5: What are the best methods for purifying the final product?
A5: Silica (B1680970) gel column chromatography is the most common method for purifying this compound from any remaining impurities. A solvent system of ethyl acetate/petroleum ether or dichloromethane/methanol can be used as the eluent, with the polarity adjusted based on TLC analysis.
Quantitative Data Summary
| Parameter | Value | Reference Compound |
| Starting Material | 2-Thiouridine | Uridine |
| Reagents | Acetic Anhydride, Pyridine | Acetic Anhydride, Pyridine |
| Reaction Temperature | Room Temperature | Not specified (typically room temp.) |
| Reaction Time | Monitored by TLC | Not specified |
| Typical Yield | Not specified | ~74%[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a general procedure for the O-acetylation of hydroxyl groups using acetic anhydride and pyridine.
Materials:
-
2-Thiouridine
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dry Methanol (for quenching)
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
TLC plates
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 2-thiouridine (1.0 equivalent) in dry pyridine (2–10 mL per mmol of 2-thiouridine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (4.5–6.0 equivalents) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Once the reaction is complete, quench by adding a small amount of dry methanol.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Potential N-acetylation side reaction.
Caption: Troubleshooting workflow for synthesis issues.
References
Validation & Comparative
A Comparative Guide for In Vivo Studies: 2',3',5'-Tri-O-acetyl-2-thiouridine vs. Uridine Triacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2',3',5'-Tri-O-acetyl-2-thiouridine and uridine (B1682114) triacetate for their potential applications in in vivo research. While both are acetylated prodrugs designed to enhance the bioavailability of their respective parent nucleosides, 2-thiouridine (B16713) and uridine, their known therapeutic applications and available in vivo data differ significantly. Uridine triacetate is a well-established rescue agent for chemotherapy toxicity with extensive clinical data, whereas this compound remains a more exploratory compound, with its potential largely inferred from the emerging antiviral and potential anticancer activities of its parent molecule, 2-thiouridine.
I. Overview and Current Status
Uridine Triacetate (Vistogard®, Xuriden®) is an FDA-approved oral prodrug of uridine.[1][2][3][4] Its primary, well-documented in vivo application is as an emergency treatment for overdose and severe toxicity associated with the chemotherapeutic agents 5-fluorouracil (B62378) (5-FU) and capecitabine (B1668275).[1][3][5] Acetylation of uridine significantly increases its oral bioavailability, allowing for rapid elevation of plasma uridine levels.[6]
This compound is an acetylated prodrug of 2-thiouridine. Currently, there is a scarcity of specific in vivo data for this particular acetylated form. However, its parent compound, 2-thiouridine, has recently gained attention for its broad-spectrum antiviral activity against positive-strand RNA viruses, demonstrated in both in vitro and in vivo models.[7][8][9][10] It is also classified as a purine (B94841) nucleoside analog, a class of compounds known for their anticancer properties.[11][12][13][14][15] The acetylation of 2-thiouridine is anticipated to improve its pharmacokinetic profile for in vivo studies.
II. Comparative Data
The following tables summarize the available quantitative data for both compounds, drawing on clinical trial results for uridine triacetate and preclinical findings for 2-thiouridine, the parent of this compound.
Table 1: Therapeutic Efficacy
| Parameter | Uridine Triacetate (for 5-FU/Capecitabine Toxicity) | 2-Thiouridine (Antiviral Activity) |
| Indication | Emergency treatment of 5-FU or capecitabine overdose or severe toxicity[3] | Investigational for positive-strand RNA virus infections (e.g., DENV, SARS-CoV-2)[7][8] |
| Efficacy Endpoint | Survival at 30 days[16] | Reduction in viral load and improved survival in animal models[7][8][9] |
| Survival Rate | 96-97% in patients treated for overdose; 89% in patients with severe toxicity[16] | Significantly improved survival rates in mice infected with DENV2 or SARS-CoV-2[8] |
| Resumption of Chemotherapy | 33% of patients resumed chemotherapy within 30 days[16] | Not Applicable |
Table 2: Safety and Tolerability
| Parameter | Uridine Triacetate | 2-Thiouridine |
| Common Adverse Events | Diarrhea, vomiting, nausea[16][17] | No significant toxicity observed in in vivo animal models[7][9] |
| Serious Adverse Events | Rare | Not reported in preclinical antiviral studies[7][9] |
| Contraindications | Not recommended for non-emergency treatment of chemotherapy side effects[16] | Not established |
Table 3: Pharmacokinetics
| Parameter | Uridine Triacetate | This compound / 2-Thiouridine |
| Bioavailability | Delivers 4- to 6-fold more uridine into systemic circulation compared to equimolar doses of uridine[18][19] | Acetylation is expected to enhance bioavailability, but specific data is lacking. 2-thiouridine has shown efficacy with oral administration in animal models.[9] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours for uridine following oral administration of uridine triacetate[18][19] | Not established for the acetylated form. |
| Metabolism | Deacetylated by non-specific esterases to uridine[3][6] | Expected to be deacetylated to 2-thiouridine. |
| Administration Route | Oral[5] | Oral administration of 2-thiouridine has been effective in animal studies.[9] |
III. Mechanisms of Action
Uridine Triacetate
Uridine triacetate acts as a rescue agent by competitively inhibiting the incorporation of the toxic 5-FU metabolite, fluorouridine triphosphate (FUTP), into the RNA of normal, non-cancerous cells.[6][20] This mitigates the cellular damage and cell death caused by 5-FU.
This compound (Inferred from 2-Thiouridine)
The proposed mechanism for the antiviral activity of 2-thiouridine is the inhibition of viral RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many RNA viruses.[7][8] As a purine nucleoside analog, its potential anticancer effects would likely involve the inhibition of DNA and RNA synthesis and the induction of apoptosis in malignant cells.[11][12][13]
IV. Experimental Protocols
Uridine Triacetate for 5-FU/Capecitabine Toxicity (Clinical Protocol)
The following is a summary of the FDA-approved protocol for uridine triacetate administration in cases of 5-FU or capecitabine overdose or severe toxicity.
1. Patient Population: Adult and pediatric patients who have experienced a 5-FU or capecitabine overdose or exhibit early-onset, severe or life-threatening toxicity within 96 hours of administration.[3][5]
2. Dosage and Administration:
-
Adults: 10 grams orally every 6 hours for 20 doses.[21]
-
Pediatrics: 6.2 g/m² orally every 6 hours for 20 doses.[21]
-
Administration should begin as soon as possible after the overdose or the onset of severe toxicity.[16]
3. Monitoring: Patients are monitored for survival at 30 days and for the resolution of toxicities.[16]
2-Thiouridine Antiviral In Vivo Study (Exemplar Preclinical Protocol)
The following is a representative protocol based on published preclinical studies of 2-thiouridine.
1. Animal Model: Mice infected with a lethal dose of Dengue virus (DENV2) or SARS-CoV-2.[8]
2. Treatment Groups:
-
Vehicle control group.
-
2-thiouridine treatment group(s) at varying dosages.
3. Dosage and Administration:
-
Oral or intravenous administration.
-
Dosing frequency can be once or twice daily.[9]
4. Efficacy Assessment:
-
Monitoring of survival rates over a specified period.
-
Measurement of viral loads in relevant tissues (e.g., lung, spleen) via qRT-PCR.
5. Safety Assessment:
-
Observation for any signs of toxicity.
-
Histopathological analysis of major organs.[22]
-
Measurement of serum biochemistry parameters.[22]
V. Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study comparing a novel therapeutic agent like this compound against a control.
VI. Conclusion and Future Directions
Uridine triacetate is a well-characterized compound with a clear, approved clinical application and a substantial body of in vivo data supporting its use. It serves as a critical safety intervention in oncology.
This compound, on the other hand, represents a promising but largely unexplored therapeutic candidate. Based on the potent antiviral activity of its parent nucleoside, 2-thiouridine, in vivo studies are warranted to explore the efficacy of this prodrug against a range of viral infections. Furthermore, its classification as a purine nucleoside analog suggests that its potential as an anticancer agent should also be investigated.
For researchers considering in vivo studies, the choice between these two compounds will depend entirely on the research question. For studies related to chemotherapy toxicity, uridine triacetate is the established agent. For exploratory research into novel antiviral or anticancer therapies, this compound presents an intriguing, albeit less defined, option. Future research should focus on establishing the in vivo pharmacokinetic profile, efficacy, and safety of this compound to fully understand its therapeutic potential.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. FDA approves Vistogard for emergency treatment of certain chemotherapy overdoses - The Cancer Letter [cancerletter.com]
- 3. Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 4. FDA Approval: Uridine Triacetate for the Treatment of Patients Following Fluorouracil or Capecitabine Overdose or Exhibiting Early-Onset Severe Toxicities Following Administration of These Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Approves First Emergency Treatment for Overdose of Certain Types of Chemotherapy [ahdbonline.com]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. [2-Thiouridine is a Broad-spectrum Antiviral Ribonucleoside Analogue Against Positive-strand RNA Viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. 2-Thiouridine shows activity against DENV and SARS-CoV-2 ssRNA+ viruses | BioWorld [bioworld.com]
- 10. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. Facebook [cancer.gov]
- 15. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The ASCO Post [ascopost.com]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Uridine triacetate for severe 5-fluorouracil toxicity in a patient with thymidylate synthase gene variation: Potential pharmacogenomic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Case report: Uridine triacetate in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature [frontiersin.org]
- 21. ASCO – American Society of Clinical Oncology [asco.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to RNA Labeling with 2',3',5'-Tri-O-acetyl-2-thiouridine and its Alternatives
For researchers, scientists, and drug development professionals, the precise analysis of nascent RNA is fundamental to understanding gene expression dynamics and developing novel therapeutics. Metabolic labeling of RNA offers a powerful tool to distinguish newly synthesized transcripts from the pre-existing RNA pool. This guide provides an objective comparison of 2',3',5'-Tri-O-acetyl-2-thiouridine (Ac4S2U) with other common RNA labeling reagents, supported by available experimental data and detailed protocols.
This compound is a cell-permeable prodrug that, once inside the cell, is deacetylated to 2-thiouridine (B16713) (s²U). This modified nucleoside is then phosphorylated and incorporated into newly transcribed RNA. The presence of the thiol group on the uridine (B1682114) base allows for the selective enrichment and identification of these nascent transcripts.
Comparison of Metabolic RNA Labeling Techniques
The selection of an appropriate RNA labeling method is critical and depends on the specific experimental goals, cell type, and desired downstream applications. Here, we compare Ac4S2U (based on the properties of its active form, 2-thiouridine) with two widely used alternatives: 4-thiouridine (B1664626) (4sU) and 5-ethynyl uridine (EU).
| Feature | This compound (Ac4S2U) / 2-thiouridine (s²U) | 4-thiouridine (4sU) | 5-ethynyl uridine (EU) |
| Principle of Detection | Thiol-specific biotinylation and affinity purification. | Thiol-specific biotinylation and affinity purification, or induced T-to-C mutations in sequencing (e.g., SLAM-seq, TUC-seq). | Copper-catalyzed or copper-free "click" chemistry for biotinylation or fluorophore conjugation. |
| Labeling Efficiency | Data not widely available. | High, with >90% efficiency reported for SLAM-seq and TUC-seq protocols.[1] | High correlation with transcriptional activity has been reported. |
| Cell Viability & Cytotoxicity | Expected to have low cytotoxicity, similar to other uridine analogs. | Generally high, but can inhibit rRNA synthesis and induce a nucleolar stress response at high concentrations (>50 µM).[2] | Generally considered to have low cytotoxicity. |
| Perturbation to RNA Function | 2-thiouridine is known to stabilize RNA duplexes, which may influence RNA structure and function.[3] | Minimal interference with gene expression reported, but can destabilize RNA duplexes.[3] | Can be incorporated into DNA in some organisms, leading to potential off-target effects.[4] |
| Downstream Applications | Nascent RNA sequencing (RNA-seq), half-life studies. | Nascent RNA-seq, SLAM-seq, TUC-seq, TimeLapse-seq, PAR-CLIP. | Nascent RNA-seq, imaging of newly synthesized RNA. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for RNA labeling with Ac4S2U, 4sU, and EU.
Protocol 1: Metabolic RNA Labeling with this compound (Ac4S2U)
Note: A detailed, validated protocol for Ac4S2U is not widely available in the public domain. The following is a generalized procedure based on the principles of metabolic labeling with thiouridine analogs.
-
Cell Culture and Labeling: Culture cells to the desired confluency. Add Ac4S2U to the culture medium at a final concentration to be optimized for the specific cell line and experimental goals. Incubate for the desired labeling period (e.g., 1-4 hours).
-
Total RNA Isolation: Harvest the cells and isolate total RNA using a standard method such as TRIzol reagent or a column-based kit.
-
Thiol-Specific Biotinylation: In a solution containing the isolated total RNA, add a biotinylating reagent that reacts specifically with the thiol group of the incorporated 2-thiouridine (e.g., HPDP-Biotin). Incubate to allow the reaction to proceed.
-
Purification of Labeled RNA: Remove excess, unbound biotin (B1667282) using chloroform (B151607) extraction or another appropriate method. The biotinylated RNA, representing the nascent transcripts, can then be captured using streptavidin-coated magnetic beads.
-
Elution of Labeled RNA: Elute the captured RNA from the beads using a reducing agent like dithiothreitol (B142953) (DTT), which cleaves the disulfide bond of the biotinylating reagent. The eluted RNA is now ready for downstream analysis.
Protocol 2: Metabolic RNA Labeling with 4-thiouridine (4sU)[1][5][6]
-
Cell Culture and Labeling: Grow cells to approximately 70-80% confluency. Add 4sU to the culture medium to a final concentration of 100-500 µM.[5] Incubate for the desired labeling time (e.g., 15 minutes to 4 hours).[1][5]
-
Total RNA Isolation: Lyse the cells using TRIzol reagent and isolate total RNA following the manufacturer's protocol.
-
Thiol-Specific Biotinylation: Dissolve 60-100 µg of total RNA in RNase-free water.[6] Add 10x Biotinylation Buffer and Biotin-HPDP (1 mg/mL in DMF) to the RNA solution.[6] Incubate at room temperature for 1.5 hours with rotation.
-
Purification of Labeled RNA: Perform two chloroform extractions to remove unbound biotin. Precipitate the RNA with isopropanol. The biotinylated RNA is then captured using streptavidin-coated magnetic beads.
-
Elution of Labeled RNA: Elute the nascent RNA from the beads by incubating with 100 mM DTT. The purified nascent RNA can then be used for downstream applications.
Protocol 3: Metabolic RNA Labeling with 5-ethynyl uridine (EU)[8][9]
-
Cell Culture and Labeling: Culture cells to the desired confluency. Add EU to the culture medium at a final concentration of 0.1-1 mM. Incubate for the desired labeling period (e.g., 1-24 hours).
-
Total RNA Isolation: Harvest cells and isolate total RNA using a standard protocol.
-
Click Chemistry Reaction: In a reaction mixture containing the total RNA, add a biotin-azide conjugate, a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate to allow the click reaction to attach biotin to the EU-labeled RNA.
-
Purification of Labeled RNA: Precipitate the RNA to remove unreacted reagents. The biotinylated RNA is then captured using streptavidin-coated magnetic beads.
-
Elution of Labeled RNA: Elute the captured RNA from the beads. The method of elution will depend on the specific click chemistry linker used. Some linkers are cleavable, while others may require harsher conditions that can degrade the RNA.
Visualizing the Workflow
The general workflow for metabolic RNA labeling and enrichment is a multi-step process. The following diagram illustrates the key stages from labeling to the isolation of nascent RNA.
Metabolic RNA Labeling and Enrichment Workflow.
Signaling Pathway and Logical Relationships
The conversion of the prodrug Ac4S2U to its active form and its subsequent incorporation into RNA follows a specific metabolic pathway.
Metabolic activation of Ac4S2U and incorporation into RNA.
Conclusion
The choice between Ac4S2U, 4sU, and EU for metabolic RNA labeling depends on the specific research question. While 4sU and EU are well-established methods with extensive supporting data, the unique property of 2-thiouridine in stabilizing RNA duplexes could make Ac4S2U an interesting alternative for specific applications where RNA structure is a key consideration. However, the lack of comprehensive studies on the labeling efficiency, cytotoxicity, and potential off-target effects of Ac4S2U highlights the need for further research to fully validate its use as a routine RNA labeling agent. Researchers should carefully consider the potential impact of the chosen nucleoside analog on RNA metabolism and function and perform appropriate validation experiments.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
Unraveling the Impact of Thiolation on RNA Duplex Stability: A Comparative Analysis of 2-Thiouridine and 4-Thiouridine
For researchers, scientists, and drug development professionals, understanding the nuanced effects of nucleotide modifications on RNA structure and stability is paramount. This guide provides a comprehensive comparison of two common thiolated uridine (B1682114) analogs, 2-thiouridine (B16713) (s²U) and 4-thiouridine (B1664626) (s⁴U), and their differential impacts on the stability of RNA duplexes. The presented data, sourced from rigorous experimental studies, offers a clear framework for selecting the appropriate modification to achieve desired therapeutic or research outcomes.
The substitution of an oxygen atom with a sulfur atom in the uridine base, a process known as thiolation, can dramatically alter the physicochemical properties of RNA. The position of this sulfur atom, whether at the C2 or C4 position of the pyrimidine (B1678525) ring, dictates the conformational preferences of the nucleoside and its subsequent influence on the stability of the RNA duplex.
Contrasting Effects on RNA Duplex Stability
Experimental evidence unequivocally demonstrates that 2-thiouridine and 4-thiouridine exert opposing effects on the thermal stability of RNA duplexes when paired with adenosine. Studies utilizing UV thermal melting have shown that the incorporation of 2-thiouridine significantly stabilizes an RNA duplex, whereas 4-thiouridine leads to its destabilization when compared to an unmodified uridine-containing duplex.[1][2]
This stabilizing effect of s²U is attributed to several factors. The 2-thio modification promotes a C3'-endo sugar pucker conformation, which pre-organizes the single-stranded RNA for hybridization, an effect that is entropically favorable.[3][4] Additionally, the more polarizable sulfur atom enhances base stacking interactions, and the increased acidity of the N3 imino proton leads to a stronger hydrogen bond with the opposing adenosine.[1] In stark contrast, the presence of 4-thiouridine disrupts the Watson-Crick base pairing, leading to a less stable duplex structure.[1][5]
Quantitative Comparison of Thermodynamic Parameters
The thermodynamic parameters derived from UV melting experiments provide a quantitative measure of the stability of RNA duplexes. The following tables summarize the key findings from a comparative study on a pentamer RNA duplex model.
Table 1: Melting Temperatures (Tm) of RNA Duplexes
| Modification | Melting Temperature (Tm) in °C |
| 2-Thiouridine (s²U) | 30.7[1][2] |
| Unmodified Uridine (U) | 19.0[1][2] |
| 4-Thiouridine (s⁴U) | 14.5[1][2] |
Table 2: Thermodynamic Parameters of RNA Duplex Formation
| Modification | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) |
| 2-Thiouridine (s²U) | -4.8 | -28.9 | -24.1 |
| Unmodified Uridine (U) | -2.8 | -22.3 | -19.5 |
| 4-Thiouridine (s⁴U) | -2.2 | -20.1 | -17.9 |
| (Data sourced from a study by Kumar, R. K., & Davis, D. R. (1997))[1] |
These data clearly illustrate that the duplex containing 2-thiouridine is thermodynamically more stable, as indicated by its more negative Gibbs free energy change (ΔG°), compared to the unmodified and 4-thiouridine-containing duplexes.[1]
Experimental Methodologies
The determination of the thermodynamic parameters for RNA duplex stability relies on well-established biophysical techniques. A typical experimental workflow is outlined below.
Key Experimental Protocols:
-
RNA Oligonucleotide Synthesis: RNA oligonucleotides, including those with 2-thiouridine and 4-thiouridine modifications, are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry.[1]
-
Purification: Following synthesis, the oligonucleotides are deprotected and purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.[5]
-
Duplex Formation: Equimolar amounts of the modified or unmodified RNA strand and its complementary strand are mixed in a buffer solution (e.g., 100 mM NaCl, 25 mM phosphate (B84403) buffer, 0.5 mM EDTA, pH 7.0). The mixture is then annealed by heating to a high temperature (e.g., 90°C) and slowly cooling to room temperature to facilitate duplex formation.[1][6]
-
UV Thermal Denaturation: The thermal stability of the RNA duplexes is determined by monitoring the change in UV absorbance at a specific wavelength (e.g., 260 nm, 270 nm, or 330 nm for s⁴U) as the temperature is gradually increased.[1] The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated.
-
Thermodynamic Analysis: The thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are derived from the analysis of the melting curves obtained at different oligonucleotide concentrations using van't Hoff plots.[7]
Conclusion
The choice between 2-thiouridine and 4-thiouridine modification has profound and opposite consequences for RNA duplex stability. 2-thiouridine is a potent stabilizing modification, enhancing thermal stability and favoring a duplex conformation. This property is particularly valuable in the design of antisense oligonucleotides and siRNAs where high target affinity is desired. Conversely, 4-thiouridine destabilizes RNA duplexes, a characteristic that might be exploited in applications requiring transient or weaker RNA-RNA interactions. This comparative analysis provides a foundational understanding to guide the rational design of modified RNA molecules for a wide range of research and therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biological Efficacy of 2',3',5'-Tri-O-acetyl-2-thiouridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the biological efficacy of 2',3',5'-Tri-O-acetyl-2-thiouridine and its derivatives, comparing their performance with alternative compounds and presenting supporting experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral and anticancer therapeutics.
Executive Summary
2-thiouridine (B16713) (s2U), the parent nucleoside of the 2',3',5'-tri-O-acetylated derivative, has demonstrated significant broad-spectrum antiviral activity, particularly against positive-strand RNA viruses such as Dengue virus (DENV) and SARS-CoV-2.[1][2][3][4][5] The primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2][3][4][5] The tri-O-acetylation of 2-thiouridine is a strategic modification aimed at improving its druggability. This prodrug approach is designed to enhance cell permeability and bioavailability, with the acetyl groups being cleaved by intracellular esterases to release the active 2-thiouridine molecule. While direct comparative biological data for the acetylated form is limited in publicly available literature, this guide will extrapolate its potential efficacy based on the robust data of its parent compound and the well-established principles of acetylated nucleoside prodrugs.
Furthermore, as a pyrimidine (B1678525) nucleoside analog, this compound derivatives are also positioned as potential anticancer agents. The mechanism for such compounds generally involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.[6][7]
Antiviral Activity
The antiviral efficacy of 2-thiouridine (s2U) provides a strong foundation for assessing the potential of its acetylated derivatives.
Comparative Antiviral Efficacy of 2-thiouridine (s2U)
The following table summarizes the 50% effective concentration (EC50) values of 2-thiouridine against various positive-strand RNA viruses.
| Virus | Cell Line | EC50 (µM) |
| Dengue Virus (DENV-2) | VeroE6 | Sub-micromolar to micromolar |
| Huh7 | Sub-micromolar to micromolar | |
| Zika Virus (ZIKV) | VeroE6 | Sub-micromolar to micromolar |
| Yellow Fever Virus (YFV) | VeroE6 | Sub-micromolar to micromolar |
| West Nile Virus (WNV) | VeroE6 | Sub-micromolar to micromolar |
| Chikungunya Virus (CHIKV) | VeroE6 | Sub-micromolar to micromolar |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Sub-micromolar to micromolar |
| Human Coronavirus OC43 (HCoV-OC43) | HCT-8 | Sub-micromolar to micromolar |
| SARS-CoV | VeroE6 | Sub-micromolar to micromolar |
| MERS-CoV | VeroE6 | Sub-micromolar to micromolar |
| SARS-CoV-2 | VeroE6 | Sub-micromolar to micromolar |
Data compiled from studies on 2-thiouridine, the active form of the acetylated derivative.[1]
The 50% cytotoxic concentration (CC50) for 2-thiouridine was reported to be high (e.g., >400 µM for BHK-21, VeroE6, and MRC5 cells), indicating a favorable safety profile in vitro.[1]
Prodrug Strategy: The Role of Tri-O-acetylation
The acetylation of the ribose hydroxyl groups in 2-thiouridine is a classic prodrug strategy. This modification increases the lipophilicity of the molecule, which is expected to enhance its ability to cross cell membranes.[8] Once inside the cell, ubiquitous intracellular esterases are anticipated to hydrolyze the acetyl esters, releasing the active 2-thiouridine to exert its antiviral effect. This approach has been successfully employed for other nucleoside analogs, such as uridine (B1682114) triacetate, which demonstrates significantly improved bioavailability compared to uridine.[8]
Anticancer Potential
As a purine (B94841) nucleoside analog, 2',3',5'-Tri-O-acetyl-5-methoxycarbonylmethyl-2-thiouridine and related derivatives are being investigated for their antitumor properties.[6][7] The proposed mechanisms of action for this class of compounds in cancer therapy include:
-
Inhibition of DNA Synthesis: By acting as mimics of natural nucleosides, these analogs can be incorporated into DNA, leading to chain termination and halting DNA replication in rapidly dividing cancer cells.[6]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in malignant cells.[6]
While specific quantitative data for the anticancer activity of this compound is not yet widely available, the known activity of other nucleoside analogs provides a strong rationale for its investigation in various cancer models.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of these derivatives.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed susceptible cells (e.g., VeroE6 for DENV or SARS-CoV-2) in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) and the reference compound (e.g., 2-thiouridine, Ribavirin) in a suitable cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.
-
Compound Treatment: Remove the virus inoculum and add the medium containing the different concentrations of the test compounds.
-
Overlay: After a further incubation period, overlay the cells with a medium containing a solidifying agent (e.g., carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) or normal cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified viral RdRp enzyme, a template RNA, ribonucleotides (including a labeled nucleotide like [α-³²P]GTP), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the RNA synthesis reaction by adding the enzyme or the template.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme's activity.
-
Termination of Reaction: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).
-
Product Analysis: Separate the newly synthesized radiolabeled RNA from the unincorporated nucleotides using techniques like gel electrophoresis or filter binding assays.
-
Quantification: Quantify the amount of incorporated radiolabel to determine the level of RNA synthesis.
-
Data Analysis: Calculate the percentage of inhibition of RdRp activity for each compound concentration compared to the no-compound control. The IC50 value is the concentration that inhibits enzyme activity by 50%.
Visualizations
Experimental Workflow for Antiviral and Cytotoxicity Testing
Caption: Workflow for evaluating antiviral efficacy and cytotoxicity.
Proposed Mechanism of Action (Antiviral)
Caption: Proposed antiviral mechanism of the prodrug.
Potential Anticancer Signaling Pathway Involvement
Caption: Potential signaling pathway in cancer cells.
References
- 1. pnas.org [pnas.org]
- 2. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses. | Sigma-Aldrich [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [shop.labclinics.com]
- 8. 2',3',5'-tri-O-acetyluridine | C15H18N2O9 | CID 20058 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking 2',3',5'-Tri-O-acetyl-2-thiouridine Against Other RNA Metabolic Labels: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to track newly synthesized RNA is paramount to understanding gene expression dynamics, cellular responses to stimuli, and the mechanisms of action for novel therapeutics. Metabolic labeling of RNA offers a powerful tool to distinguish newly transcribed RNA from the pre-existing RNA pool. This guide provides a comprehensive comparison of various RNA metabolic labels, with a special focus on the potential advantages of 2',3',5'-Tri-O-acetyl-2-thiouridine.
This document will delve into the performance of established RNA metabolic labels such as 4-thiouridine (B1664626) (4sU), 5-ethynyluridine (B57126) (EU), 5-bromouridine (B41414) (BrU), and vinyl uridine (B1682114) (VU), and benchmark them against this compound. While direct, extensive comparative data for this compound is emerging, this guide extrapolates its potential performance based on the known properties of 2-thiouridine (B16713) and the principles of acetylated nucleoside analogs.
Comparative Analysis of RNA Metabolic Labels
The selection of an appropriate RNA metabolic label is critical and depends on the specific experimental goals, including the desired labeling efficiency, tolerance for cellular perturbation, and the downstream analytical methods. The following table summarizes the key characteristics of commonly used RNA metabolic labels.
| Feature | This compound | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) | 5-Bromouridine (BrU) | 5-Vinyluridine (VU) |
| Principle of Detection | Thiol-reactive chemistry | Thiol-reactive chemistry, T-to-C conversion | Click chemistry (CuAAC or SPAAC) | Immunoprecipitation with anti-BrdU antibody | Inverse-electron-demand Diels-Alder (IEDDA) reaction |
| Labeling Efficiency | Potentially high due to enhanced cell permeability (inferred) | High, but can be cell-type dependent. | Generally high. | Moderate. | Moderate to high.[1] |
| Cytotoxicity | Expected to be low (inferred) | Low at optimal concentrations, but can induce a nucleolar stress response and affect pre-mRNA splicing at higher concentrations.[2][3] | Generally low, but copper catalyst in CuAAC can be toxic. | Low.[4] | Low.[5] |
| Cellular Perturbation | Potentially stabilizing to RNA structure.[6][7] | Can alter RNA structure and stability.[6][7] | Minimal perturbation to RNA structure. | Minimal perturbation to RNA structure.[4] | Minimal perturbation to RNA structure.[1][8] |
| Downstream Applications | RNA-protein crosslinking, sequencing, imaging (inferred) | RNA-protein crosslinking (PAR-CLIP), sequencing (SLAM-seq, TimeLapse-seq), imaging.[8] | Sequencing (EU-seq), imaging, affinity purification.[4] | Sequencing (BRIC-seq), immunoprecipitation.[4] | Sequencing, imaging, protein-RNA crosslinking.[8] |
A Closer Look at this compound
This compound is a modified version of 2-thiouridine, a naturally occurring modified nucleoside found in tRNA. The acetylation of the ribose hydroxyl groups is a common strategy to increase the lipophilicity of nucleosides, thereby enhancing their ability to cross cell membranes.
Expected Advantages:
-
Improved Cellular Uptake: The acetyl groups are expected to be cleaved by intracellular esterases, releasing 2-thiouridine, which can then be phosphorylated and incorporated into nascent RNA. This prodrug approach may lead to higher intracellular concentrations of the active labeling agent compared to the non-acetylated form.
-
Structural Stabilization of RNA: Studies on 2-thiouridine have shown that its incorporation can stabilize RNA duplexes.[6][7] This property could be advantageous in certain applications, such as studying RNA structure or specific RNA-protein interactions, but could also represent a form of cellular perturbation. In a comparative study, a duplex containing 2-thiouridine (s2U) exhibited a melting temperature (Tm) of 30.7°C, significantly higher than the 19.0°C for the unmodified control and 14.5°C for the 4-thiouridine (s4U) containing duplex, indicating a stability order of s2U > U > s4U.[6][7]
Cellular Processing of this compound
The anticipated metabolic pathway for this compound involves passive diffusion across the cell membrane, followed by the removal of the acetyl groups by intracellular esterases to yield 2-thiouridine. This is then expected to enter the nucleotide salvage pathway to be converted into 2-thiouridine triphosphate (s2UTP) and subsequently incorporated into newly transcribed RNA by RNA polymerases.
Cellular uptake and metabolism of this compound.
Experimental Protocols
Detailed and optimized protocols are crucial for successful RNA metabolic labeling experiments. Below are generalized protocols for labeling with 4-thiouridine and subsequent biotinylation for affinity purification.
Protocol 1: Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU)
Materials:
-
4-thiouridine (4sU) stock solution (100 mM in DMSO)
-
Cell culture medium, pre-warmed to 37°C
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
Procedure:
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of labeling.
-
4sU Labeling:
-
Thaw the 4sU stock solution just before use.
-
Add 4sU to the pre-warmed cell culture medium to the desired final concentration (e.g., 100-200 µM).
-
Remove the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 15 minutes to 2 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvest and RNA Extraction:
-
After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the dish by adding TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol.
-
Protocol 2: Biotinylation of 4sU-labeled RNA
Materials:
-
4sU-labeled total RNA
-
EZ-Link HPDP-Biotin (or similar thiol-reactive biotinylation reagent)
-
Dimethylformamide (DMF)
-
Biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Isopropanol
-
75% Ethanol
Procedure:
-
RNA Preparation: Resuspend the 4sU-labeled total RNA in RNase-free water.
-
Biotinylation Reaction:
-
In a sterile, RNase-free tube, combine the total RNA (e.g., 50-100 µg), biotinylation buffer, and freshly prepared EZ-Link HPDP-Biotin in DMF (final concentration of ~1 mg/mL).
-
Incubate the reaction for 1.5-2 hours at room temperature with gentle rotation, protected from light.
-
-
Purification of Biotinylated RNA:
-
Remove excess, unbound biotin (B1667282) by performing a chloroform extraction. Add an equal volume of chloroform, vortex, and centrifuge to separate the phases.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.1 volumes of 5 M NaCl and 1 volume of isopropanol. Incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the RNA, wash with 75% ethanol, air-dry the pellet, and resuspend in RNase-free water. The biotinylated RNA is now ready for affinity purification.
-
General workflow for metabolic RNA labeling and enrichment.
Conclusion and Future Outlook
The field of RNA metabolic labeling is continually evolving, with new analogs and methodologies being developed to provide researchers with more precise and less invasive tools to study the transcriptome. While 4-thiouridine and 5-ethynyluridine are currently the most widely used and well-characterized metabolic labels, the development of new reagents like this compound holds promise for overcoming some of the limitations of existing methods. The anticipated improved cell permeability and the known structural effects of 2-thiouridine may offer unique advantages for specific applications. However, rigorous benchmarking of this compound against established labels is necessary to fully elucidate its labeling efficiency, cytotoxicity, and potential perturbations to cellular processes. Future studies should focus on direct comparative analyses to provide the research community with the quantitative data needed to make informed decisions about the best metabolic labeling strategy for their experimental needs.
References
- 1. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Activity of 2',3',5'-Tri-O-acetyl-2-thiouridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of 2',3',5'-Tri-O-acetyl-2-thiouridine, a purine (B94841) nucleoside analog. The information is intended for researchers and professionals involved in drug discovery and development.
Overview of this compound
This compound is a synthetic derivative of the naturally occurring nucleoside 2-thiouridine (B16713). The addition of acetyl groups to the 2', 3', and 5' positions of the ribose sugar is a common prodrug strategy designed to enhance the lipophilicity and cell permeability of the parent compound. It is classified as a purine nucleoside analog and has been investigated for its potential antitumor activity.[1] The proposed mechanism of action for this class of compounds involves the inhibition of DNA synthesis and the induction of apoptosis.[1]
In Vitro Activity
However, the parent compound, 2-thiouridine, and its derivatives are known to play a crucial role in stabilizing RNA structures. The substitution of the oxygen atom at the 2-position with sulfur in 2-thiouridine enhances the stability of RNA duplexes.[2] This structural modification is important for the proper functioning of transfer RNA (tRNA) during protein synthesis.
The acetylation of nucleosides is a well-established method to create prodrugs that can more easily cross cell membranes. Once inside the cell, it is anticipated that cellular esterases cleave the acetyl groups, releasing the active 2-thiouridine or its phosphorylated metabolites. This intracellular activation is a key aspect of the prodrug approach.[3][4]
In Vivo Activity
Detailed in vivo efficacy studies for this compound, including data on tumor growth inhibition in animal models, are not extensively reported in publicly accessible literature. The evaluation of in vivo activity would typically involve administering the compound to tumor-bearing animal models and monitoring tumor progression and overall survival.
The rationale for using the tri-acetylated form in vivo is based on the expectation of improved pharmacokinetic properties, such as increased oral bioavailability and enhanced distribution into tissues, compared to the non-acetylated 2-thiouridine.[4]
Comparison with Alternatives
To provide a framework for comparison, this section outlines the kind of data that would be necessary to evaluate the performance of this compound against a relevant alternative, such as the parent compound 2-thiouridine or another established nucleoside analog like Gemcitabine (B846).
Table 1: Comparative In Vitro Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Lung Cancer) | [Data Not Available] |
| BxPC-3 (Pancreatic Cancer) | [Data Not Available] | |
| 2-thiouridine | A549 (Lung Cancer) | [Data Not Available] |
| BxPC-3 (Pancreatic Cancer) | [Data Not Available] | |
| Gemcitabine | A549 (Lung Cancer) | ~0.1 - 1 µM |
| BxPC-3 (Pancreatic Cancer) | ~0.007 - 0.04 µM[3] |
Table 2: Comparative In Vivo Efficacy Data (Hypothetical)
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound | [e.g., A549 Xenograft] | [e.g., 50 mg/kg, oral, daily] | [Data Not Available] |
| 2-thiouridine | [e.g., A549 Xenograft] | [e.g., 50 mg/kg, oral, daily] | [Data Not Available] |
| Gemcitabine | [e.g., BxPC-3 Xenograft] | [e.g., 60 mg/kg, i.p., twice weekly] | Significant inhibition |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not specifically described in the available literature. However, standard assays for assessing the in vitro and in vivo activity of potential anticancer agents would be employed.
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Culture: Human cancer cell lines (e.g., A549, BxPC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with serial dilutions of this compound, 2-thiouridine, and a positive control (e.g., Gemcitabine) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
In Vivo Antitumor Efficacy Study (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells to establish xenograft tumors.
-
Compound Administration: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules. A vehicle control group and a positive control group (treated with a standard-of-care drug) are included.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group. Body weight and any signs of toxicity are also monitored.
Signaling Pathways and Mechanisms
The general mechanism of action for nucleoside analogs like this compound involves their intracellular conversion to the corresponding nucleotide analogs, which can then interfere with nucleic acid synthesis and function.
Caption: General workflow for in vitro and in vivo evaluation.
The acetylated prodrug is designed to passively diffuse across the cell membrane. Intracellular esterases are expected to remove the acetyl groups, releasing 2-thiouridine. This is then phosphorylated by cellular kinases to its active triphosphate form, which can be incorporated into DNA or RNA, leading to chain termination and cell death.
Caption: Proposed mechanism of action for the prodrug.
Conclusion
This compound is a prodrug of 2-thiouridine designed to have enhanced cellular uptake and potential for antitumor activity. While the conceptual framework for its in vitro and in vivo activity is based on established principles of nucleoside analog prodrugs, there is a notable lack of specific, publicly available quantitative data to definitively compare its performance against its parent compound or other established anticancer agents. Further research is required to elucidate the detailed pharmacological profile of this compound and to validate its potential as a therapeutic agent.
References
- 1. This compound [shop.labclinics.com]
- 2. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2',3',5'-Tri-O-acetyl-2-thiouridine
I. Understanding the Compound: Safety and Handling
2',3',5'-Tri-O-acetyl-2-thiouridine is an acetylated derivative of 2-thiouridine. Thiouridine analogs are known to exhibit biological activity, including antiviral and antitumor properties, by interfering with DNA and RNA synthesis.[1] The presence of the thio- group can also introduce different reactivity and toxicity profiles compared to its oxygenated counterparts. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.[2]
Key Handling Precautions:
-
Engineering Controls: Use in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
-
Hygiene: Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
II. Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative exposure limits and other specific data are not available. The following table summarizes key information for a structurally related compound, 2',3',5'-Tri-O-acetyluridine, to provide a conservative reference.
| Property | Value | Source |
| Molecular Formula | C15H18N2O8S (for the thiouridine derivative) | Calculated |
| Appearance | Likely a white to off-white solid | Analogy to similar compounds |
| Solubility | Soluble in DMSO, Methanol, DMF, DCM, EtOAc | Based on 2',3',5'-Tri-O-acetyluridine[3] |
| Storage | Store at 0 to -20 °C | Based on 2',3',5'-Tri-O-acetyluridine[3] |
| Disposal Consideration | Professional chemical waste disposal required | General best practice for research chemicals |
III. Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical waste disposal company. This ensures compliance with local, state, and federal regulations.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste (e.g., contaminated weigh paper, gloves, pipette tips) in a designated, clearly labeled, and sealed waste container.
-
Collect liquid waste (e.g., solutions containing the compound) in a separate, compatible, and clearly labeled waste container.
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with the full chemical name: "this compound".
-
Include hazard warnings as appropriate (e.g., "Caution: Research Chemical, Handle with Care").
-
Indicate the approximate amount of the chemical in the container.
-
-
Storage of Waste:
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup by the disposal company.
-
Keep away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the compound.
-
-
Decontamination of Glassware and Surfaces:
-
Thoroughly decontaminate any glassware or surfaces that have come into contact with the compound.
-
A standard laboratory detergent and a triple rinse with an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by water, is a general procedure. Dispose of the initial rinse solvent as chemical waste.
-
IV. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad) and place it in the waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the scientific community.
References
Personal protective equipment for handling 2',3',5'-Tri-O-acetyl-2-thiouridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2',3',5'-Tri-O-acetyl-2-thiouridine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.
Compound Information: this compound is a nucleoside analog. While specific toxicity data is limited, its classification as a purine (B94841) nucleoside analog with potential antitumor activity suggests it should be handled as a potentially hazardous compound[1]. Therefore, stringent safety protocols are recommended.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for handling hazardous chemicals and antineoplastic agents[2][3][4][5].
| PPE Category | Item | Standard/Specification |
| Hand Protection | Double Gloves (Chemotherapy Grade) | Powder-free nitrile or neoprene gloves meeting ASTM D6978 standard[2][5]. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown | Polyethylene-coated polypropylene (B1209903) or other laminate material resistant to chemical permeation. Should have long sleeves and a back closure[2][5]. |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Respiratory Protection | N95 Respirator | A NIOSH-approved N95 or higher-level respirator should be used, especially when handling the powder form to prevent inhalation. |
| Additional Protection | Disposable head, hair, and shoe covers | Recommended to prevent the spread of contamination[2]. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. Have a chemical spill kit available.
2. Donning PPE:
-
Follow the correct sequence for putting on PPE: shoe covers, inner gloves, gown, head/hair cover, N95 respirator, eye protection, and then outer gloves.
3. Compound Handling:
-
Weighing: When weighing the solid compound, do so within the fume hood on a disposable liner to contain any spills.
-
Dissolving: This compound is soluble in solvents such as DMSO, MeOH, DMF, DCM, and EtOAc[6]. Add the solvent slowly to the powder to avoid splashing.
-
Storage: Store the compound in a tightly sealed container at -20°C[6].
4. Doffing PPE:
-
Remove PPE in the following order to prevent re-contamination: outer gloves, gown, shoe covers, head/hair cover, eye protection, N95 respirator, and finally inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential exposure to others.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, centrifuge tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE | All disposable PPE (gloves, gown, etc.) should be placed in a sealed bag and disposed of as hazardous waste. |
| Liquid Waste (e.g., solutions containing the compound) | Collect in a clearly labeled, sealed hazardous waste container. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
References
- 1. This compound [shop.labclinics.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ohsinsider.com [ohsinsider.com]
- 6. synthose.com [synthose.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
